RS 504393
Description
Overview of RS 504393 as a Chemical Entity in Biological Systems
As a research chemical, this compound provides a means to dissect the complex roles of the CCR2 chemokine receptor in health and disease. Its primary function in a biological context is to block the downstream signaling initiated by the binding of chemokine ligands to CCR2.
This compound is classified as a selective antagonist of the CCR2 receptor. nih.govgoogle.comgoogle.comnih.gov This selectivity is a critical feature, as it demonstrates significantly less activity at other related chemokine receptors, such as CCR1. nih.govgoogle.comgoogle.comnih.gov The antagonist properties of this compound have been quantified in various in vitro assays, which measure its ability to inhibit the binding of the primary CCR2 ligand, monocyte chemoattractant protein-1 (MCP-1), and the subsequent cellular responses. google.comgoogle.comnih.govnih.gov
The inhibitory concentration (IC50) values from these studies highlight its potency and selectivity. For instance, this compound has been shown to inhibit human recombinant CCR2 with an IC50 value of 89 nM, while its inhibitory activity at the CCR1 receptor is greater than 100 µM, indicating a high degree of selectivity for CCR2. nih.govgoogle.comnih.gov Furthermore, it effectively inhibits MCP-1-induced chemotaxis with an IC50 of 330 nM. google.comnih.govnih.gov
| Parameter | Value | Receptor |
| IC50 | 89 nM | Human recombinant CCR2 |
| IC50 | >100 µM | Human recombinant CCR1 |
| IC50 | 330 nM | MCP-1 induced chemotaxis |
The initial, detailed characterization of this compound as a CCR2 antagonist was prominently described in a 2000 publication in the Journal of Biological Chemistry. This study was pivotal in identifying the binding site of this novel class of antagonists within the CCR2b receptor. The research demonstrated that this compound binds to a common chemokine receptor motif located within the helical bundle of the receptor. This foundational work established the compound's mechanism of action and provided a basis for its use in subsequent research.
The significance of this compound in immunopharmacology research lies in its ability to selectively block a key pathway involved in the recruitment of monocytes and macrophages to sites of inflammation. google.com This has made it an invaluable tool for studying the role of CCR2 in a variety of inflammatory and autoimmune conditions. Research utilizing this compound has contributed to a deeper understanding of the pathological roles of CCR2-mediated cell migration in diseases such as rheumatoid arthritis, atherosclerosis, and asthma. google.com Moreover, studies have explored its potential in mitigating fibrosis, as evidenced by its ability to reduce dermal fibrosis and collagen deposition in animal models. nih.gov
Rationale for Investigating Chemokine Receptor Antagonists
The investigation of chemokine receptor antagonists like this compound is driven by the central role of the chemokine system in numerous physiological and pathological processes.
Chemokines are a large family of small, secreted proteins that direct the migration of immune cells, a process known as chemotaxis. rsc.orgmedchemexpress.com This system is fundamental to immune surveillance and the inflammatory response. However, dysregulated chemokine signaling is implicated in the pathophysiology of a wide range of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. rsc.orgmedchemexpress.comnih.gov By orchestrating the infiltration of leukocytes into tissues, chemokines can contribute to tissue damage and disease progression. nih.gov
The critical role of chemokine pathways in disease has made them attractive targets for therapeutic intervention. The selective blockage of specific chemokine receptors offers the potential to inhibit the recruitment of inflammatory cells, thereby reducing inflammation and preventing tissue damage. This approach is being explored for a multitude of conditions where inflammation is a key component. The development of antagonists for receptors such as CCR2, CCR5, and CXCR4 has led to approved therapies for conditions like HIV and certain cancers, and numerous other candidates are in clinical trials for a variety of diseases. The success of these agents underscores the therapeutic potential of modulating chemokine pathways.
Molecular Mechanisms and Pharmacological Profile of this compound
This compound is a chemical compound characterized as a selective antagonist of the C-C chemokine receptor type 2 (CCR2). Its pharmacological profile is primarily defined by its interaction with chemokine receptors, particularly its inhibitory effects on CCR2 signaling and subsequent cellular processes like chemotaxis.
Target Receptor Specificity and Binding Kinetics
This compound exhibits a notable specificity for the CCR2 receptor, demonstrating potent inhibitory activity.
C-C Chemokine Receptor Type 2 (CCR2) Antagonism
This compound functions as a selective antagonist of the CCR2 chemokine receptor. medchemexpress.comrndsystems.combio-techne.comprobechem.com This antagonism plays a crucial role in its biological effects, particularly in modulating inflammatory responses mediated by CCR2 activation.
Studies have quantified the inhibitory potency of this compound against human recombinant CCR2. The compound shows an IC50 value in the nanomolar range for the inhibition of human recombinant CCR2, specifically CCR2b. medchemexpress.combio-techne.comtocris.com
| Target Receptor | IC50 (nM) |
| Human Recombinant CCR2 | 89 medchemexpress.com / 98 rndsystems.combio-techne.comtocris.comapexbt.com |
| Human Recombinant CCR2b | 98 rndsystems.combio-techne.comtocris.comapexbt.com |
A key characteristic of this compound is its selectivity for CCR2 over other chemokine receptors, including CCR1. medchemexpress.comrndsystems.combio-techne.comprobechem.comtocris.comcaymanchem.comabcam.comarvojournals.org This selectivity is demonstrated by significantly higher IC50 values for receptors like CCR1 compared to CCR2. medchemexpress.comrndsystems.combio-techne.comprobechem.comtocris.comcaymanchem.com this compound has been shown to have over 700-fold greater binding for CCR2 versus CCR1. abcam.comabcam.co.jp
| Receptor | IC50 (μM) | Selectivity Ratio (vs CCR2) |
| CCR1 | > 100 medchemexpress.comrndsystems.combio-techne.comprobechem.comtocris.comapexbt.comcaymanchem.com | > 700-fold abcam.comabcam.co.jp |
Ligand-Receptor Interactions
The interaction of this compound with CCR2 involves the inhibition of natural ligand-induced activity and specific binding within the receptor structure.
This compound effectively inhibits the chemotaxis of cells, such as monocytes, induced by Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2. medchemexpress.comrndsystems.combio-techne.comprobechem.comtocris.comapexbt.comcaymanchem.comarvojournals.orgplos.orgnih.govguidetopharmacology.org This inhibitory effect on MCP-1-induced chemotaxis is a significant aspect of its pharmacological activity. medchemexpress.comrndsystems.combio-techne.comprobechem.comtocris.comapexbt.comcaymanchem.comarvojournals.orgplos.orgnih.govguidetopharmacology.org The IC50 for this inhibition has been reported. medchemexpress.comrndsystems.combio-techne.comtocris.comapexbt.comcaymanchem.comabcam.comarvojournals.orgabcam.co.jpcaymanchem.com
| Activity | IC50 (nM) |
| Inhibition of MCP-1-Induced Chemotaxis | 330 medchemexpress.comrndsystems.combio-techne.comtocris.comapexbt.comcaymanchem.comabcam.comarvojournals.orgabcam.co.jpcaymanchem.com |
Research, including mutagenesis studies and in silico docking simulations, has aimed to identify and characterize the binding site of this compound within the CCR2b receptor. probechem.comtocris.comabcam.comnordicbiosite.commedchemexpress.complos.orgnih.gov Small molecules like this compound generally interact with residues in the transmembrane (TM) helices of G protein-coupled receptors (GPCRs), to which CCR2 belongs. nih.govacs.org The binding site for a class of CCR2b antagonists, including this compound, has been identified within the helical bundle of the receptor. tocris.comabcam.comcaymanchem.comnordicbiosite.commedchemexpress.com It has been proposed that the basic nitrogen present in spiropiperidine compounds like this compound may interact with Glu291, a residue in TM7 considered important in the binding pocket. plos.org Receptor homology modeling suggests that antagonists bind in an extended pocket bounded by TM2, TM3, TM5, TM6, and TM7. plos.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-17-8-9-22-20(16-17)25(31-24(29)27-22)11-14-28(15-12-25)13-10-21-18(2)30-23(26-21)19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNICNWASXKNNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)CCC4=C(OC(=N4)C5=CC=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433290 | |
| Record name | 6-Methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
300816-15-3 | |
| Record name | 6-Methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 300816-15-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular Mechanisms and Pharmacological Profile of Rs 504393
Intracellular Signaling Pathway Modulation
The binding of chemokines, such as CCL2 (also known as MCP-1), to CCR2 initiates a cascade of intracellular signaling events. RS 504393, by blocking this interaction, inhibits these downstream pathways.
Inhibition of ERK1/2 Activation
Activation of CCR2 by its ligands, particularly CCL2, leads to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This process is mediated via Gi-coupled protein signaling aai.orgnih.gov. Studies have demonstrated that this compound effectively inhibits the CCL2-induced activation (phosphorylation) of ERK1/2 in various cell types, including fibroblast-like synoviocytes from rheumatoid arthritis patients aai.orgnih.gov. This inhibition suggests that this compound disrupts a key signaling node involved in cellular responses to CCL2.
Data illustrating the inhibition of ERK1/2 activation by this compound can be summarized as follows:
| Cell Type | Stimulus | Effect on ERK1/2 Activation | Inhibition by this compound | Reference |
| Fibroblast-like synoviocytes (RA) | CCL2 | Enhanced phosphorylation | Inhibited | aai.orgnih.gov |
| KS-IMM cells (Kaposi Sarcoma) | - | High phosphorylation levels | Inhibited by MEK inhibitor (U0126) | aacrjournals.org |
Note: While the table includes data on ERK1/2 inhibition, direct quantitative data (e.g., IC50 values for ERK1/2 inhibition) were not consistently available across sources focusing solely on this compound's effect on this specific pathway. The provided data primarily indicates the qualitative effect of this compound on stimulated ERK1/2 phosphorylation.
Influence on G-protein Coupled Receptor Signaling
CCR2 is a seven-transmembrane G-protein coupled receptor (GPCR) that primarily couples with Gαi proteins nih.govfrontiersin.orgmdpi.comresearchgate.net. Upon ligand binding, the Gαi subunit dissociates from the Gβγ dimer, and both subunits can then modulate various downstream effectors frontiersin.orgfrontiersin.org. This compound, as a CCR2 antagonist, prevents the initiation of this G-protein signaling cascade probechem.comnih.gov. By blocking ligand binding to CCR2, this compound inhibits the subsequent activation and dissociation of the Gαi and Gβγ subunits, thereby disrupting the downstream signaling events mediated by these components nih.govfrontiersin.orgrsc.org. This includes the modulation of adenylyl cyclase activity and calcium mobilization, as discussed in the following sections. The interaction of this compound with CCR2 involves binding to a common chemokine receptor motif within the helical bundle of the receptor caymanchem.com.
Impact on Adenylyl Cyclase Activity and Calcium Mobilization
Activation of Gαi-coupled receptors like CCR2 typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for producing cyclic adenosine (B11128) monophosphate (cAMP) nih.govmdpi.comfrontiersin.org. This inhibition results in decreased intracellular cAMP levels. Furthermore, CCR2 activation can also trigger the mobilization of calcium from intracellular stores, often mediated by the Gβγ subunit activating phospholipase C (PLCβ2), which leads to the production of inositol (B14025) triphosphate (IP3) nih.govrsc.org. IP3 then promotes the release of calcium rsc.org.
This compound has been shown to inhibit both the MCP-1-driven inhibition of adenylyl cyclase and MCP-1-driven cytosolic calcium influx researchgate.netconicet.gov.ar. This indicates that this compound effectively blocks the downstream consequences of CCR2 activation on these key second messenger systems nih.govresearchgate.netconicet.gov.ar. Calcium mobilization assays are frequently used to evaluate the functional potency of CCR antagonists rsc.orgresearchgate.net. Studies using calcium mobilization assays have confirmed that this compound inhibits the increase in intracellular calcium concentrations induced by CCR2 ligands like CCL2 researchgate.netconicet.gov.arpnas.orgresearchgate.net.
Data on the inhibition of calcium mobilization by this compound:
| Assay Type | Stimulus | Effect on Calcium Mobilization | Inhibition by this compound | Reference |
| Calcium mobilization | MCP-1 | Increased cytosolic calcium | Inhibited | researchgate.netconicet.gov.ar |
| Calcium mobilization | CCL2 | Increased intracellular calcium | Inhibited | pnas.orgresearchgate.net |
Preclinical Efficacy Studies of Rs 504393 in Disease Models
Inflammatory and Autoimmune Disease Models
Inflammation and aberrant immune responses are central to the pathogenesis of numerous diseases. Preclinical research with RS 504393 has aimed to understand its impact on these processes within relevant animal models.
Renal Pathologies
Renal diseases often involve significant inflammatory and fibrotic components. Studies utilizing this compound have explored its potential to mitigate injury and fibrosis in different experimental kidney disease models.
Ischemia-reperfusion (I/R) injury is a significant cause of acute kidney injury, characterized by inflammation and tissue damage following interrupted blood flow and subsequent restoration. Preclinical studies have indicated that this compound can inhibit ischemia-reperfusion injury in kidneys guidetopharmacology.orgguidetomalariapharmacology.orguniprot.orgguidetoimmunopharmacology.org. Research using CCR2-deficient mice and mice treated with this compound demonstrated a reduction in tubular necrosis and a decrease in interstitial infiltrated cells following ischemia-reperfusion injury researchgate.net. These findings suggest a role for CCR2 signaling, and its blockade by compounds like this compound, in the pathological processes of renal I/R injury.
The Unilateral Ureteral Obstruction (UUO) model is a widely used experimental model to study renal interstitial fibrosis. Studies have shown that this compound significantly reduces renal pathology in the UUO model, specifically the extensive interstitial fibrosis that is mediated by a decrease in type I collagen synthesis nih.gov. Investigations in CCR2 gene-targeted mice and mice treated with CCR2 inhibitors, including this compound, revealed a reduction in cell infiltrations, predominantly F4/80-positive macrophages, and a decrease in renal interstitial fibrosis compared to wild-type mice. Furthermore, treatment with CCR2 antagonists in the UUO model confirmed a decrease in renal transcripts and protein levels of MCP-1, transforming growth factor-beta, and type I collagen. These results underscore the involvement of the CCR2-dependent pathway in renal fibrosis in this model.
Progressive kidney fibrosis is a common outcome of various chronic kidney diseases, leading to impaired renal function. The findings from the UUO model, a well-established model of renal fibrosis, are directly relevant to progressive kidney fibrosis. The observed reduction in interstitial fibrosis and inflammatory cell infiltration with this compound treatment in the UUO model suggests that blocking CCR2 may offer a beneficial therapeutic strategy for progressive fibrosis by reducing the infiltration and activation of macrophages in the affected kidneys.
Pulmonary Inflammation and Fibrosis
Inflammation and fibrosis can also severely impact lung function. Preclinical models of pulmonary injury have been used to evaluate the effects of this compound.
Lung Edema and Polymorphonuclear Accumulation
Information specifically detailing the preclinical efficacy studies of this compound focusing solely on lung edema and polymorphonuclear accumulation within the provided search results is limited. However, the CCR2 pathway, which this compound targets, is known to play a role in the recruitment of monocytes/macrophages to sites of inflammation, including the lung in fibrotic conditions rsc.org. While not directly assessed in terms of edema and polymorphonuclear cells in the provided snippets, the involvement of CCR2 in inflammatory cell recruitment suggests a potential indirect impact on these processes in relevant disease models.
Bleomycin-Induced Scleroderma (Pulmonary Fibrosis)
Studies have examined the efficacy of CCR2 antagonists, including this compound, in models of pulmonary fibrosis. The CCR2 and its ligand, MCP-1 (CCL2), pathway have been extensively studied in inflammatory diseases, including pulmonary fibrosis rsc.org. MCP-1 is induced in lung fibrosis and is associated with mononuclear cell recruitment and fibroblast activation rsc.org. Research using CCR2 knockout mice in a bleomycin-induced pulmonary fibrosis model showed significantly reduced fibrosis, evidenced by decreased lung type I collagen gene expression, hydroxyproline (B1673980) content, and reduced TNFα and TGF-β1 expression compared to wild-type mice rsc.org. This improvement was linked to the attenuation of both macrophage infiltration and the production of macrophage-derived matrix metalloproteinases rsc.org. While the provided search results mention examining the efficacy of RS-504393 in a mouse model of scleroderma researchgate.net, specific detailed findings on pulmonary fibrosis from this study were not available in the snippets.
Rheumatic Heart Disease (RHD)
Preclinical studies using a rat model of Rheumatic Heart Disease (RHD) have investigated the therapeutic potential of this compound in attenuating valvular inflammation and fibrosis. RHD is an autoimmune disease often caused by Group A streptococcus infections, leading to inflammation and fibrosis of heart valves researchgate.net. CCR2-positive (CCR2⁺) macrophages are considered to play a crucial role in autoimmune diseases and tissue fibrosis researchgate.net.
In a rat model of RHD induced by inactivated Group A streptococcus and complete Freund's adjuvant, intraperitoneal administration of the CCR2 antagonist this compound significantly reduced macrophage infiltration in valve tissues compared to the solvent-treated control group researchgate.net. Histological examination using HE staining revealed attenuated inflammatory changes in the valves of rats treated with this compound researchgate.net. The study indicated a correlation between CCR2⁺ macrophages and fibrosis in the mitral valves of RHD rats researchgate.net.
Treatment with this compound in the RHD rat model also led to a significant reduction in fibrosis in valve tissues researchgate.net. Sirius Red staining under polarized light showed decreased expression of type I collagen fibers in the this compound treatment group compared to the RHD group researchgate.net. The findings suggest that targeting the CCL2/CCR2 signaling pathway with agents like this compound may represent a promising therapeutic strategy to alleviate valve fibrosis in RHD researchgate.net. The study concluded that CCR2⁺ macrophages are pivotal in the valvular remodeling process of RHD researchgate.net.
Osteoarthritis
The role of the CCR2 pathway has been investigated in the context of osteoarthritis (OA), a chronic joint disease characterized by pain, restricted mobility, and joint function loss nih.gov. CCR2⁺ macrophages are found to be abundant in OA synovium and associated with articular cartilage tissues nih.gov.
Studies using murine models of injury-induced OA (destabilization of the medial meniscus, DMM) have explored the effects of systemically blocking CCR2 with this compound researchgate.netnih.gov. Pain-related behavioral studies in these models showed that blocking CCR2 signaling during the early (1-4 weeks post-surgery) or moderate (4-8 weeks post-surgery) stages of OA was sufficient to decrease pain measures researchgate.net. Importantly, sustained improvement was observed even after stopping the treatment at later stages researchgate.net. This compound has been noted for showing promise in early-stage osteoarthritis by reducing pain researchgate.net.
Beyond pain reduction, pharmacological intervention with this compound has been shown to effectively diminish OA disease progression, partly by reducing synovial macrophage accumulation nih.gov. Testing early versus delayed administration of the CCR2 antagonist demonstrated differential effects on joint damage researchgate.net. Pharmacological targeting of CCR2 during the first 4 weeks following injury reduced OA cartilage and bone damage, with less effectiveness observed with later treatments researchgate.net. Sustained release of this compound via polymeric microplates also improved cartilage structure and reduced bone damage and synovial hyperplasia at both early and severe OA stages in a post-traumatic OA model nih.gov.
Cancer Models
Bladder Cancer
Research in bladder cancer models has investigated the ability of this compound to interfere with immunosuppressive mechanisms and enhance the effects of existing therapies.
Inhibition of Monocyte-Myeloid-Derived Suppressor Cell (M-MDSC) Recruitment
Studies have shown that gemcitabine (B846) treatment in bladder cancer can lead to increased recruitment of monocyte-myeloid-derived suppressor cells (M-MDSCs) researchgate.netmdpi.com. This recruitment is mediated by the chemokine (C-C motif) ligand 2 (CCL2), which is promoted by gemcitabine treatment researchgate.net. CCL2 binds to CCR2 on M-MDSCs, facilitating their migration into the tumor microenvironment researchgate.net. This compound, as a selective CCR2 antagonist, has demonstrated the ability to inhibit this recruitment of M-MDSCs in bladder cancer models researchgate.netmdpi.com.
Impact on Tumor Microenvironment and Immune Suppression
M-MDSCs are known to contribute significantly to immune suppression within the tumor microenvironment, thereby promoting cancer progression researchgate.net. By blocking the recruitment of M-MDSCs, this compound can potentially alter the immunosuppressive landscape of the bladder tumor microenvironment researchgate.net. This inhibition of M-MDSC chemotaxis by this compound is suggested as a mechanism by which it could improve prognosis researchgate.net. The accumulation of M-MDSCs in cancerous tissues of bladder cancer patients is associated with the suppression of CD8+ T cell activities nih.gov.
Combination with Gemcitabine
Data from Bladder Cancer Studies:
| Study Focus | Key Finding | Relevant Mechanism |
| M-MDSC Recruitment post-Gemcitabine | Gemcitabine increases M-MDSC recruitment in bladder cancer models. researchgate.netmdpi.com | Mediated by increased CCL2 production. researchgate.netmdpi.com |
| This compound effect on M-MDSC Recruitment | This compound inhibits M-MDSC recruitment. researchgate.netmdpi.com | Selective CCR2 antagonism blocking CCL2 binding. researchgate.net |
| Impact on Immune Suppression | Inhibition of M-MDSC recruitment alters immunosuppressive microenvironment. researchgate.net | Reduces M-MDSC-mediated suppression of T cells. nih.gov |
| Combination of this compound and Gemcitabine | Combination reduces M-MDSC chemotaxis and improves survival. nih.gov | Counteracts gemcitabine-induced M-MDSC recruitment. mdpi.com |
Breast Cancer
In breast cancer research, the role of macrophages in tumor progression, dissemination, and interaction with the tumor stroma has been investigated, with implications for the potential utility of CCR2 antagonists like this compound.
Macrophage Orchestration of Dissemination and Metastasis
Macrophages, particularly tumor-associated macrophages (TAMs), play a significant role in various stages of cancer progression, including dissemination and metastasis mdpi.com. They are recruited to the tumor microenvironment by chemokines such as CCL2 and CSF1 mdpi.com. TAMs can aid in the migration and metastasis of tumor cells mdpi.com. In human breast cancer, the level of CCL2 has been significantly associated with TAM accumulation and indicators of early relapse and vessel invasion frontiersin.org. The CCL2/CCR2 axis is a main pathway for TAM recruitment semanticscholar.org. Activation of CCR2 signaling can prompt TAMs to secrete other chemokines, enhancing TAMs-tumor cell interaction and promoting extravasation of breast cancer cells at metastatic sites nih.gov.
Tumor Formation and Tumor Stroma Interactions
Macrophages are essential components of the tumor microenvironment and interact with tumor cells and other stromal components mdpi.com. This interaction is crucial throughout tumor development, including the initial stages of tumor growth mdpi.comnih.gov. Macrophages migrate into the tumor stroma in response to signals from tumor cells and other components mdpi.com. Cancer-associated fibroblasts (CAFs) and mesenchymal stromal cells also contribute to an inflammatory tumor microenvironment that favors TAM recruitment, a process that relies on CCR2 signaling mdpi.com. This compound, by targeting CCR2, has been explored in the context of reducing tumor growth in breast cancer models, potentially by influencing the immune suppressive microenvironment orchestrated by CCR2 signaling in both immune and cancer cells nih.govrupress.org. Studies in mouse models of breast cancer have shown that CCR2 signaling in cancer cells can promote primary tumor growth and help establish a locally immune-suppressive microenvironment rupress.org. Deletion of Ccr2 in cancer cells in a mouse model led to reduced tumor growth and increased survival, associated with alterations in immune cell infiltration and activity rupress.org.
Data from Breast Cancer Studies:
| Study Focus | Key Finding | Relevant Mechanism |
| Macrophage Role in Dissemination/Metastasis | TAMs contribute to tumor cell migration and metastasis, recruited by chemokines like CCL2. mdpi.comfrontiersin.org | CCL2/CCR2 axis is a main recruitment pathway. semanticscholar.org |
| CCL2 Levels and TAMs in Breast Cancer | High CCL2 associated with TAM accumulation, early relapse, and vessel invasion in human breast cancer. frontiersin.org | CCL2 produced by monocytic and tumor cells. frontiersin.org |
| CCR2 Signaling and Breast Cancer Progression | CCR2 signaling in cancer cells promotes primary tumor growth and immune suppression in mouse models. rupress.org | Influences infiltration and activity of immune cells like DCs and T cells. rupress.org |
| This compound Effect in Breast Cancer Models | Blocking CCR2 with this compound can decrease tumor growth in mouse breast cancer models. nih.gov | Potential impact on immune suppressive microenvironment. nih.govrupress.org |
Hepatocellular Carcinoma
Peri-tumor Associated Fibroblast Promotion of Intrahepatic Metastasis
Peri-tumor associated fibroblasts (CAFs) are implicated in promoting the intrahepatic metastasis of hepatocellular carcinoma (HCC). Research suggests that these fibroblasts contribute to a tumor microenvironment favorable to cancer progression, partly by recruiting cancer stem cells shzbio.netapexbt.com. While the precise mechanisms involving this compound in this context are not extensively detailed in the provided search results, the compound's role as a CCR2 antagonist is relevant. CCL2, the primary ligand for CCR2, is produced by various cell types in the tumor environment, including cancer and stromal cells nih.govresearchgate.net. The CCL2/CCR2 axis can influence the recruitment and function of different immune cells, such as monocytes/macrophages and T cells, within the tumor microenvironment nih.govresearchgate.net. Tumor-associated macrophages (TAMs), which can be recruited in a CCR2-dependent manner, are known to contribute to tumor growth, angiogenesis, and metastasis researchgate.netmdpi.com. Some studies indicate that inhibiting the CCL2 chemokine receptor alone has shown activity in blocking metastasis in models researchgate.net. Specifically, this compound has demonstrated activity in blocking the recruitment of M-MDSCs (monocytic myeloid-derived suppressor cells) and TAMs into tumors in a mouse model of bladder cancer researchgate.netfrontiersin.org. Although the direct link between this compound and peri-tumor associated fibroblast promotion of intrahepatic metastasis in HCC is not explicitly detailed, the compound's known activity against CCR2-mediated recruitment of pro-tumoral immune cells like TAMs and MDSCs suggests a potential indirect role in modulating the tumor microenvironment that could impact metastasis.
Neuropathic Pain Models
This compound has been evaluated in several preclinical models of neuropathic pain, a chronic condition often characterized by hypersensitivity to stimuli. The CCL2/CCR2 signaling pathway is recognized as a significant contributor to nociception in neuropathic pain states mdpi.compnas.org. Upregulation of CCL2 and CCR2 has been observed in the dorsal root ganglia (DRG) and spinal cord following peripheral nerve injury in various rodent models pnas.org.
Thermal Hyperalgesia
Studies have shown that this compound can reduce thermal hyperalgesia in different pain models. In mice with acute or chronic inflammation induced by carrageenan or complete Freund's adjuvant (CFA), subcutaneous (0.3-3 mg/kg) or intraplantar (0.3-3 µg) administration of this compound dose-dependently inhibited thermal hyperalgesia researchgate.net. Similarly, in a mouse model of osteosarcoma-induced pain, both systemic and peritumoral administration of this compound inhibited thermal hyperalgesia uniovi.es. Intrathecal administration of this compound (3 µg) has also been reported to block thermal hyperalgesia in mice taiclone.comimmune-system-research.commedchemexpress.com. Repeated administration of this compound attenuated thermal hypersensitivity in rats following chronic constriction injury (CCI) of the sciatic nerve nih.gov.
Data on this compound effect on thermal hyperalgesia:
| Model | Administration Route | Dose | Effect on Thermal Hyperalgesia | Reference |
|---|---|---|---|---|
| Acute/Chronic Inflammation (mice) | s.c. | 0.3-3 mg/kg | Inhibited dose-dependently | researchgate.net |
| Acute/Chronic Inflammation (mice) | i.pl. | 0.3-3 µg | Inhibited dose-dependently | researchgate.net |
| Osteosarcoma-induced pain (mice) | s.c. | 0.3-3 mg/kg | Inhibited | uniovi.es |
| Osteosarcoma-induced pain (mice) | Peritumoral | 30 µg (maximal dose) | Inhibited | uniovi.es |
| Various pain models (mice) | i.t. | 3 µg | Blocked | taiclone.comimmune-system-research.commedchemexpress.com |
Sickle Cell Disease-Related Hypersensitivity (Mechanical and Cold)
In a transgenic mouse model of sickle cell disease (SCD), inhibition of CCR2, but not CCR4, alleviated behavioral mechanical and cold hypersensitivity nih.govnih.gov. Acute CCR2 blockade with this compound reversed both the behavioral and in vitro responsiveness of sensory neurons to a TRPV1 agonist, a neuronal ion channel implicated in SCD pain nih.govnih.gov. Subcutaneous administration of this compound (3 mg/kg) significantly decreased cold hypersensitivity in SCD mice nih.gov. However, spinal (intrathecal) administration of this compound had no effect on cold hypersensitivity in this model, suggesting a peripheral mechanism of action for cold sensitivity nih.gov. Subcutaneous pre-treatment with this compound (3 mg/kg) also reduced capsaicin-evoked nocifensive responses in SCD mice nih.gov.
Data on this compound effect on SCD-related hypersensitivity:
| Model | Administration Route | Dose | Effect on Hypersensitivity | Reference |
|---|---|---|---|---|
| SCD (mice) - Cold | s.c. | 3 mg/kg | Significantly decreased | nih.gov |
| SCD (mice) - Cold | i.t. | Not effective | No effect | nih.gov |
| SCD (mice) - Mechanical | Acute blockade | Not specified | Alleviated behavioral | nih.govnih.gov |
Chronic Constriction Injury (CCI) Model
The CCI model of the sciatic nerve is a widely used model for studying neuropathic pain nih.govfrontiersin.org. This compound has been investigated in this model, demonstrating effects on pain-related behaviors and the modulation of nociceptive factors. Repeated intrathecal administration of this compound attenuated tactile and thermal hypersensitivity in CCI rats nih.gov. Inhibition of CCR2 using intraplantar or subcutaneous injection of this compound was effective in reversing thermal hyperalgesia in CFA inflamed mice, a model related to inflammatory pain which can share mechanisms with neuropathic pain researchgate.net. Intrathecal injection of this compound significantly attenuated mechanical allodynia induced by lumbar disc herniation (LDH), another model of radicular neuropathic pain researchgate.net.
Modulation of Nociceptive Factors (e.g., IL-1β, IL-6, TNFα)
Activated glial cells, such as microglia, play a key role in neuropathic pain by releasing pronociceptive factors, including interleukins and chemokines nih.govmdpi.com. Activation of CCR2, particularly in microglia, can lead to the production of pronociceptive cytokines like TNFα, IL-1β, and IL-6 mdpi.com. Studies in the CCI model have shown that repeated administration of this compound reduced the mRNA and/or protein levels of pronociceptive factors such as IL-1β, IL-18, IL-6, and inducible nitric oxide synthase (iNOS) in the spinal cord and/or DRG nih.gov. Furthermore, this compound elevated the spinal protein level of the antinociceptive factor IL-1α nih.gov. This modulation of inflammatory mediators by this compound in the CCI model highlights a potential mechanism by which it exerts its analgesic effects. Inhibition of microglial activation has been shown to contribute to the reduction in the secretion of proinflammatory factors like IL-1β, IL-6, and TNFα researchgate.net.
Data on this compound modulation of nociceptive factors in CCI rats:
| Factor | Tissue/Location | Effect of this compound Administration (Repeated i.t.) | Reference |
|---|---|---|---|
| IL-1β | DRG | Reduced mRNA and protein levels | nih.gov |
| IL-6 | Spinal Cord | Diminished protein level | nih.gov |
| TNFα | Not specified | Downregulated (implied by CCR2/microglia link) | mdpi.com |
| IL-18 | Spinal Cord/DRG | Reduced mRNA and/or protein levels | nih.gov |
| iNOS | Spinal Cord/DRG | Reduced mRNA and/or protein levels | nih.gov |
Enhancement of Opioid Analgesic Potency
Research suggests that the chemokine system plays a critical role in the development of opioid tolerance. mdpi.com this compound, as a selective CCR2 antagonist, has been studied for its ability to influence nociceptive factors and enhance the analgesic potency of opioids in models of neuropathic pain. tocris.comrndsystems.comnih.gov
Studies in neuropathic rats have shown that repeated administration of this compound attenuated tactile and thermal hypersensitivity. nih.govresearchgate.net Furthermore, it enhanced the analgesic properties of both morphine and buprenorphine in the context of neuropathy. mdpi.comnih.govresearchgate.net This enhancement was associated with a reduction in the mRNA and/or protein levels of pronociceptive factors such as IL-1β, IL-18, IL-6, and inducible nitric oxide synthase (iNOS) in the spinal cord and/or dorsal root ganglia (DRG). mdpi.comnih.gov Additionally, this compound was found to elevate the spinal protein levels of the antinociceptive factors IL-1α and IL-18 binding protein. nih.govresearchgate.net These findings indicate that CCR2 is a potential target for reducing neuropathic pain and augmenting the effects of opioid analgesia. nih.govresearchgate.net
Another study exploring the role of CCR3 in neuropathic pain also noted that blockade of several chemokine receptors, including CCR2 with this compound, has been shown to diminish microglial activation and enhance morphine/buprenorphine analgesia through this mechanism. frontiersin.org
Other Fibrotic Conditions
Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix, leading to tissue scarring and organ dysfunction. nih.gov The CCL2/CCR2 signaling pathway has been implicated in various fibrotic diseases, making its blockade a potential therapeutic strategy. nih.govimrpress.com this compound, a CCR2 antagonist, has been investigated in preclinical models of different fibrotic conditions. nih.govimrpress.commedchemexpress.commdpi.com
Pancreatic Stellate Cell Occurrence and Fibrosis
Pancreatic stellate cells (PSCs) are recognized as the primary source of fibrosis in the pancreas. nih.govnih.gov Studies have indicated that monocytes infiltrate the pancreas via the MCP-1/CCR2 pathway and can differentiate into PSCs. plos.org
In a study using chimeric mice with carbon tetrachloride (CCl4)-induced pancreatic injury, a highly selective CCR2 antagonist, this compound, inhibited the occurrence of enhanced green fluorescent protein (EGFP)-positive PSCs in the pancreas of the injured mice. plos.org This suggests that the MCP-1/CCR2 pathway plays a role in the recruitment of monocytes that contribute to the population of activated PSCs in pancreatic injury. plos.org
| Study Model | Treatment with this compound | Effect on EGFP+ PaSCs |
|---|---|---|
| CCl4-induced pancreatic injury (Chimeric mice) | This compound | Inhibited occurrence |
Bleomycin-Induced Scleroderma (Dermal Fibrosis)
Scleroderma is an autoimmune disease characterized by fibrosis of the skin and internal organs. criver.com The bleomycin-induced mouse model is commonly used to study dermal fibrosis. nih.govcriver.com
In a mouse model of scleroderma induced by bleomycin (B88199), treatment with this compound suppressed dermal fibrosis and decreased dermal thickness. nih.govresearchgate.net Histopathological examination revealed significantly lower numbers of mast cells and myofibroblasts in the skin of this compound-treated mice compared to control mice. nih.gov Furthermore, the amount of collagen in the skin was significantly reduced by this compound treatment. nih.gov At the molecular level, this compound significantly decreased the mRNA levels of TGF-β1 and collagen I alpha 1 in the sclerotic skin. nih.govresearchgate.net Inhibition of fibrosis was also observed in the lungs of this compound-treated mice in this model, with a lower amount of collagen compared to control mice. nih.gov These findings suggest that this compound may have therapeutic potential for human scleroderma. nih.gov
| Study Model | Treatment with this compound | Effect on Dermal Fibrosis | Effect on Dermal Thickness | Effect on Mast Cells | Effect on Myofibroblasts | Effect on Skin Collagen | Effect on Lung Fibrosis |
|---|---|---|---|---|---|---|---|
| Bleomycin-induced scleroderma (Mouse model) | This compound | Suppressed | Decreased | Reduced numbers | Reduced numbers | Reduced amount | Inhibited |
Cellular and Molecular Impact of Rs 504393
Macrophage Biology
Macrophages are critical immune cells involved in both initiating and resolving inflammation, as well as in tissue repair and remodeling. Their functions are heavily influenced by their recruitment to sites of injury or inflammation and their subsequent polarization into distinct phenotypes.
A primary effect of RS 504393 is the inhibition of macrophage infiltration into tissues. This is directly linked to its role as a CCR2 antagonist, blocking the chemotactic signals mediated by CCL2. Studies have shown that this compound significantly reduces macrophage accumulation in various disease models.
In models of rheumatic heart disease (RHD), administration of this compound significantly reduced macrophage infiltration in valve tissues. imrpress.comnih.gov Similarly, in models of bladder outlet obstruction (BOO), treatment with this compound significantly decreased the number of infiltrating macrophages in bladder tissue. nih.govresearchgate.net In the context of progressive renal injury induced by unilateral ureteral obstruction, this compound treatment led to a reduction in interstitial macrophage infiltration. nih.gov Furthermore, in a mouse model of transverse aortic constriction (TAC), early administration of this compound inhibited myocardial infiltration with CCR2+ macrophages. jacc.org this compound also inhibits MCP-1-induced chemotaxis with an IC50 of 330 nM. tocris.comtaiclone.comabcam.comrndsystems.com
Macrophage polarization into pro-inflammatory (M1) or anti-inflammatory/resolution (M2) phenotypes is a dynamic process influenced by the local microenvironment. The CCL2/CCR2 axis has been implicated in promoting M1 polarization. imrpress.comnih.govfrontiersin.org
Research indicates that blocking CCR2 with this compound can influence macrophage polarization. In vitro experiments simulating CCL2 action on macrophages showed that while CCL2 promotes polarization towards the pro-inflammatory M1 type, this effect was attenuated when CCR2 was silenced. imrpress.comnih.gov In bladder tissue from BOO rats, this compound treatment significantly decreased the number of both M1 and M2 macrophage infiltration. nih.govresearchgate.net In orthodontic tooth movement, administration of this compound, a selective CCR2 antagonist, demonstrated that blocking CCR2 could inhibit the pro-inflammatory effects induced by LPS in macrophages. frontiersin.org
Beyond recruitment and polarization, this compound also impacts the inflammatory functions of macrophages. By blocking CCR2 signaling, it can modulate the release of pro-inflammatory mediators.
In vitro studies have shown that this compound can suppress the pro-inflammatory response and M1 polarization induced by CCL2 in macrophages. imrpress.comnih.gov This suggests that inhibiting the CCL2/CCR2 axis with this compound can directly dampen the inflammatory activity of macrophages. The CCR2/CCL2 axis has been shown to promote pro-inflammatory macrophages through the phosphorylation of p65, a key component of the NF-κB pathway, which is involved in the expression of pro-inflammatory cytokines. frontiersin.org CCL2 treatment significantly increased p65 accumulation in the nucleus of macrophages, while this compound significantly reduced this activation. frontiersin.org Relative mRNA expression of pro-inflammatory macrophage markers such as Il1β, Nos2, and Il6, which were upregulated by CCL2 treatment, was reversed by inhibiting p65 activation. frontiersin.org
Leukocyte Dynamics
This compound's impact extends to broader leukocyte populations, particularly in inflammatory contexts where CCR2-expressing leukocytes are recruited.
Studies have demonstrated that this compound can suppress elevated leukocyte numbers in various models of inflammation. In mice treated with LPS, this compound (5 mg/kg, i.v.) suppressed the elevated numbers of leukocytes and increased total protein content in bronchoalveolar lavage fluid (BALF). medchemexpress.comtaiclone.comimmune-system-research.commedchemexpress.com In a model of viral encephalitis, administration of this compound significantly reduced the accumulation of CD45hi leukocytes in the brain. nih.gov The number of CD11b+ cells, which include monocytes and macrophages, was significantly reduced in treated mice, and the proportion and number of double positive CD11b+CCR2+ monocytes were reduced to almost zero. nih.gov
Cytokine and Chemokine Expression Modulation
Summary of Cellular and Molecular Impacts of this compound
| Cellular/Molecular Impact | Observed Effect of this compound | Relevant Models/Findings |
| Macrophage Infiltration/Chemotaxis | Inhibition of infiltration and chemotaxis mediated by CCL2/MCP-1. | Reduced macrophage infiltration in RHD valve tissues, BOO bladder tissue, fibrotic kidneys, and post-TAC myocardium. nih.govimrpress.comnih.govnih.govresearchgate.netjacc.org Inhibits MCP-1-induced chemotaxis in vitro. tocris.comtaiclone.comabcam.comrndsystems.com |
| Macrophage Polarization (M1) | Attenuation of pro-inflammatory (M1) polarization. | Attenuated CCL2-induced M1 polarization in vitro. imrpress.comnih.gov Inhibited LPS-induced pro-inflammatory effects and reduced M1 macrophage infiltration in BOO model. nih.govresearchgate.netfrontiersin.org |
| Macrophage Inflammatory Function | Suppression of pro-inflammatory responses and modulation of inflammatory mediator expression. | Suppressed pro-inflammatory response in vitro. imrpress.comnih.gov Reduced p65 nuclear accumulation and reversed upregulation of pro-inflammatory markers (Il1β, Nos2, Il6) induced by CCL2. frontiersin.org |
| Leukocyte Numbers | Suppression of elevated leukocyte numbers. | Suppressed elevated leukocyte numbers in BALF of LPS-treated mice. medchemexpress.comtaiclone.comimmune-system-research.commedchemexpress.com Reduced CD45hi leukocyte and CD11b+ cell accumulation in the brain during viral encephalitis. nih.gov |
| Cytokine and Chemokine Expression | Downregulation of certain pro-inflammatory cytokines and chemokines. | Downregulated LPS-induced IL-1β and PAI-1 mRNA/protein. medchemexpress.comtaiclone.comimmune-system-research.com Affected expression of pro-inflammatory cytokines and fibrosis markers in RHD valve tissues. imrpress.com Inhibited expression of CCR1, CCR2, and IL-8 in stimulated A549 cells. immune-system-research.com |
Downregulation of LPS-Induced IL-1β, PAI-1 mRNA and Protein Expressions
| Target | Effect on mRNA Expression | Effect on Protein Expression | Reference |
| IL-1β | Significantly downregulated | Significantly downregulated | immune-system-research.comtaiclone.comnih.govmedchemexpress.com |
| PAI-1 | Significantly downregulated | Significantly downregulated | immune-system-research.comtaiclone.comnih.govmedchemexpress.com |
Inhibition of CCR1, CCR2, and IL-8 Expression
This compound is primarily known as a selective CCR2 antagonist. immune-system-research.comtocris.comtaiclone.comprobechem.com It exhibits significantly higher potency in inhibiting human recombinant CCR2 receptors compared to CCR1 receptors. immune-system-research.comtocris.comtaiclone.com Specifically, IC50 values for the inhibition of human recombinant CCR2 and CCR1 receptors are reported as 89 nM and >100 μM, respectively. immune-system-research.comtocris.comtaiclone.com
In addition to its effects on CCR2, this compound treatment has been shown to significantly inhibit the expression of CCR1, CCR2, and interleukin (IL)-8 in A549 cells after stimulation with either LPS or tumor necrosis factor-alpha. immune-system-research.comprobechem.com
Data on the inhibition of CCR1, CCR2, and IL-8 expression by this compound:
| Target | In vitro Effect (A549 cells, LPS or TNF-α stimulation) | IC50 (Human Recombinant Receptors) | Reference |
| CCR1 | Significantly inhibited expression | >100 μM | immune-system-research.comprobechem.com |
| CCR2 | Significantly inhibited expression | 89 nM | immune-system-research.comprobechem.com |
| IL-8 | Significantly inhibited expression | Not specified | immune-system-research.comprobechem.com |
Influence on IL-18, IL-18BP, and IL-18R Levels
This compound has been observed to influence the levels of IL-18, IL-18 binding protein (IL-18BP), and IL-18 receptor (IL-18R). Repeated administration of this compound reduced the mRNA and/or protein levels of pronociceptive factors, including IL-18, in the spinal cord and dorsal root ganglia (DRG) in neuropathic rats. nih.govnih.gov Furthermore, this compound elevated the spinal protein level of antinociceptive IL-18BP. nih.govnih.gov
Specific findings regarding the influence of this compound on IL-18, IL-18BP, and IL-18R levels in a chronic constriction injury (CCI) rat model include:
In the spinal cord, this compound reduced IL-18 mRNA and protein levels. nih.gov It decreased IL-18BP mRNA levels while increasing IL-18BP protein levels. nih.gov Although it did not influence IL-18R mRNA levels, it decreased IL-18R protein levels. nih.gov
In the DRG, this compound reduced IL-18 mRNA and protein levels. nih.gov It reduced both IL-18BP mRNA and protein levels. nih.gov While it did not influence IL-18R mRNA levels, it decreased IL-18R protein levels. nih.gov
Data on the influence of this compound on IL-18, IL-18BP, and IL-18R levels in CCI rat model:
| Target | Location | Effect on mRNA Level | Effect on Protein Level | Reference |
| IL-18 | Spinal cord | Reduced | Reduced | nih.gov |
| IL-18 | DRG | Reduced | Reduced | nih.gov |
| IL-18BP | Spinal cord | Decreased | Increased | nih.gov |
| IL-18BP | DRG | Reduced | Reduced | nih.gov |
| IL-18R | Spinal cord | No influence | Decreased | nih.gov |
| IL-18R | DRG | No influence | Decreased | nih.gov |
Alteration of CCL2/MCP-1 Levels and Activity
CCL2, also known as MCP-1, is a key ligand for CCR2 and plays a significant role in monocyte chemotaxis to inflammatory sites. immune-system-research.comnih.gov this compound, as a CCR2 antagonist, influences the effects mediated by CCL2/MCP-1. This compound inhibits MCP-1-induced chemotaxis. tocris.comtaiclone.com
Studies have shown that this compound treatment can lead to alterations in CCL2 levels. In a rat model of rheumatic heart disease, this compound treatment reduced CCL2 levels in serum. imrpress.comresearchgate.net Furthermore, in a mouse model of glaucoma filtration surgery, a CCR2 inhibitor (MCP-Ri), which targets the CCL2/CCR2 axis, resulted in lesser MCP-1 gene expression. arvojournals.org
The CCL2/CCR2 axis is involved in various processes, and its inhibition by this compound affects downstream signaling and cellular activities. In rheumatoid arthritis fibroblast-like synoviocytes, CCL2 enhanced the activation of ERK1/2 via CCR2 and G(i)-coupled protein, and this enhancement was inhibited by this compound. aai.orgnih.gov
Data on the alteration of CCL2/MCP-1 levels and activity by this compound:
| Effect | Context | Observation | Reference |
| Inhibition of MCP-1 induced chemotaxis | In vitro | IC50 = 330 nM | tocris.comtaiclone.com |
| Reduction in CCL2 levels | Rheumatic rat valves (serum) | Marked reduction | imrpress.comresearchgate.net |
| Reduction in MCP-1 gene expression | Mouse glaucoma filtration surgery model | Lesser expression with MCP-Ri (CCR2 inhibitor) | arvojournals.org |
| Inhibition of CCL2-enhanced ERK1/2 activation | Rheumatoid arthritis fibroblast-like synoviocytes | Activation inhibited by this compound | aai.orgnih.gov |
Fibrosis Markers
This compound has demonstrated effects on various fibrosis markers, indicating its potential in mitigating fibrotic processes.
Reduction in Collagen Synthesis (e.g., Type I Collagen)
This compound has been shown to reduce collagen synthesis, particularly Type I collagen. In a unilateral ureteral obstruction (UUO) model, RS-504393 significantly reduced renal pathology, especially extensive interstitial fibrosis mediated by a decrease in type I collagen synthesis. immune-system-research.comtaiclone.commedchemexpress.comnih.govtargetmol.com Similarly, in a bleomycin-induced scleroderma model, the amount of collagen in the skin and lung of RS-504393-treated mice was significantly lower compared to controls. nih.gov
Data on the reduction in collagen synthesis by this compound:
| Target | Context | Observation | Reference |
| Type I collagen synthesis | UUO model (renal interstitial fibrosis) | Decrease mediated by RS-504393 treatment | immune-system-research.comtaiclone.commedchemexpress.comnih.govtargetmol.com |
| Collagen amount | Bleomycin-induced scleroderma (skin/lung) | Significantly lower in RS-504393-treated mice | nih.gov |
Decrease in Fibrosis Markers (e.g., COL1A1, COL3A1, α-SMA)
In the bleomycin-induced scleroderma model, mRNA levels of collagen I alpha 1 (COL1A1) in sclerotic skin were significantly decreased by RS-504393. nih.gov In a rat model of rheumatic heart disease, RS-504393 treatment led to a reduction in the mRNA levels of COL1A1 and COL3A1 in valve tissues. imrpress.comresearchgate.net Additionally, immunohistochemistry in the same model showed a decrease in α-SMA expression with RS-504393 treatment. imrpress.comresearchgate.net
In a mouse model of glaucoma filtration surgery, treatment with a CCR2 inhibitor (MCP-Ri) resulted in a decrease in the expression of Col1a1. arvojournals.org
Data on the decrease in fibrosis markers by this compound:
| Marker | Context | Observation | Reference |
| COL1A1 | Bleomycin-induced scleroderma (sclerotic skin) | Significantly decreased mRNA levels | nih.gov |
| COL1A1 | Rheumatic rat valves (valve tissues) | Reduced mRNA levels | imrpress.comresearchgate.net |
| COL1A1 | Mouse glaucoma filtration surgery model | Reduced expression with CCR2 inhibitor | arvojournals.org |
| COL3A1 | Rheumatic rat valves (valve tissues) | Reduced mRNA levels | imrpress.comresearchgate.net |
| α-SMA | Rheumatic rat valves (valve tissues) | Decreased expression (immunohistochemistry) | imrpress.comresearchgate.net |
Impact on Myofibroblast Numbers
Studies have demonstrated that this compound can influence the number of myofibroblasts in tissue. In a mouse model of scleroderma induced by bleomycin (B88199), treatment with this compound significantly reduced the number of mast cells and myofibroblasts in the skin compared to control groups nih.govablesci.com. Specifically, mice treated with a higher dose of this compound (8 mg/kg/day) showed significantly lower skin levels of myofibroblasts, which are differentiated fibroblasts known to play a key role in scleroderma processes, compared to control animals sclerodermanews.com. This reduction in myofibroblast numbers was observed alongside suppressed dermal fibrosis and decreased dermal thickness nih.gov. The amount of collagen in the skin and lungs of this compound-treated mice was also lower compared to control groups nih.govsclerodermanews.com.
| Treatment Group | Myofibroblast Numbers (Relative to Control) | Collagen Levels (Relative to Control) |
| Bleomycin Only (Control) | 100% | 100% |
| This compound (Low Dose) | Not specified as significantly lower | Reduced (Skin and Lung) nih.govsclerodermanews.com |
| This compound (High Dose) | Significantly Lower sclerodermanews.comresearchgate.net | Reduced (Skin and Lung) nih.govsclerodermanews.com |
Neuronal and Glial Cell Interactions
The interaction of this compound with neuronal and glial cells is primarily mediated through its antagonism of CCR2, a receptor for the chemokine CCL2 (also known as MCP-1). The CCL2/CCR2 axis plays a significant role in neuroinflammation and pain processing mdpi.comnih.gov.
CCR2 Expression by Dorsal Root Ganglion (DRG) Neurons
CCR2 is expressed by dorsal root ganglion (DRG) neurons, and its expression can be enhanced in models of neuropathic pain nih.govpnas.org. Upregulation of both CCL2 and CCR2 has been observed in DRG neurons in various chronic pain models, suggesting a role for CCR2 signaling within the DRG in contributing to nociceptor hyperexcitability pnas.org. Compression of the DRG has also been shown to cause upregulation of Ccr2 mRNA in both neuronal and non-neuronal cells researchgate.net. In the spinal cord, CCL2 and CCR2 are also increased, with CCR2 mainly increased in macrophages in the DRG and in neurons in the spinal cord in some pain models researchgate.net.
Role in Nociceptor Sensitization
The CCL2/CCR2 system is implicated in nociceptor sensitization, a process that contributes to heightened pain sensation pnas.orgresearchgate.net. CCL2, a ligand for CCR2, can act as a nociceptor sensitizer (B1316253) researchgate.net. Upregulation of CCL2 in inflamed tissues suggests its involvement in inflammatory hypernociception researchgate.net. Blocking the CCL2/CCR2 system with antagonists like this compound can counteract inflammatory hyperalgesia researchgate.net. This compound has been shown to dose-dependently inhibit thermal hyperalgesia in acutely and chronically inflamed mice researchgate.netd-nb.info. Intrathecal administration of this compound has also been found to attenuate tactile/thermal hypersensitivity in neuropathic pain models nih.gov. While subcutaneous administration of this compound inhibited thermal hyperalgesia, it did not reduce inflammatory mechanical allodynia in some studies researchgate.net.
Glial Cell Activation and Proinflammatory Factor Release
Activated glial cells, including microglia and astrocytes, are crucial players in neuroinflammation and the development of neuropathic pain. They release pronociceptive mediators, such as cytokines and chemokines, which contribute to peripheral and central sensitization mdpi.comnih.gov. This compound has been shown to diminish nerve injury-induced microglial activation at the spinal cord level mdpi.com. Repeated administration of this compound reduced the mRNA and/or protein levels of pronociceptive factors, including IL-1beta, IL-18, IL-6, and inducible nitric oxide synthase (iNOS), in the spinal cord and/or DRG in neuropathic rats nih.gov. Furthermore, this compound elevated the spinal protein level of antinociceptive factors like IL-1alpha and IL-18 binding protein nih.gov. This suggests that this compound's effects on pain are, at least in part, mediated by modulating glial cell activation and the subsequent release of pro- and anti-inflammatory factors nih.govresearchgate.net.
Modulation of TRP Channel Activity (e.g., TRPV1)
While this compound is primarily characterized as a CCR2 antagonist, its effects in pain pathways may indirectly involve transient receptor potential (TRP) channels, such as TRPV1. TRPV1 is a non-selective cation channel involved in the detection of painful thermal stimuli and is modulated by various inflammatory mediators cuni.cz. Studies have explored the interplay between CCR2 signaling and TRPV1 in the context of pain. For instance, in sickle cell disease mice, acute blockade of CCR2 with this compound significantly decreased nocifensive responses following intraplantar capsaicin (B1668287) injection, a TRPV1 agonist nih.gov. This suggests that ongoing CCR2 activity in these mice contributes to the responsiveness of peripheral TRPV1 signaling pathways nih.gov. While this indicates a functional link between CCR2 signaling and TRPV1-mediated responses, the direct modulation of TRPV1 channel activity by this compound itself is not explicitly detailed as a mechanism of action in the provided research findings nih.govcuni.czresearchgate.netapexbt.com. The observed effects likely stem from the blockade of CCR2 and the downstream consequences on neuronal excitability and the inflammatory milieu, which can indirectly influence TRP channel function.
Advanced Research Methodologies and Approaches for Rs 504393 Studies
In Vitro Experimental Systems
In vitro studies are crucial for dissecting the direct effects of RS 504393 on cells expressing CCR2 and for elucidating the underlying molecular pathways. These systems provide controlled environments to examine cellular responses without the complexities of a whole organism.
Cell Lines
Various cell lines are utilized to study the effects of this compound, particularly those that express the CCR2 receptor or are involved in inflammatory and immune responses where CCR2 signaling plays a role.
THP-1 cells: Human monocytic leukemia cells (THP-1) are frequently used due to their high expression of CCR2 and their ability to differentiate into macrophage-like cells. imrpress.comnih.govresearchgate.netresearchgate.net THP-1 cells undergo enhanced migration in the presence of CCL2, which can be significantly reduced by CCR2 antagonists like this compound. nih.govfrontiersin.org Studies have shown that CCL2 can promote M1 polarization in THP-1 macrophages, and knocking down CCR2 expression in these cells suppresses the pro-inflammatory response and M1 polarization induced by CCL2. imrpress.comresearchgate.net this compound has been shown to decrease the proliferation of tumor cells, including THP-1, when grown in serum-free medium and treated with the antagonist or a CCL2 neutralizing antibody. nih.gov
A549 cells: This human alveolar basal epithelial cell line is also used in studies investigating the effects of CCL2/CCR2 signaling, including the impact of CCR2 antagonists such as this compound on cell proliferation. nih.gov
RAW264.7 cells: This murine macrophage cell line is employed to study macrophage activation and migration. researchgate.netscience.gov this compound has been reported to be effective in blocking CCL2-induced migration of murine macrophage cell lines at concentrations like 10 μM. nih.gov
Chemotaxis Assays
Chemotaxis assays are fundamental for evaluating the ability of this compound to inhibit cell migration towards chemokine gradients, a key function of CCR2.
These assays typically involve placing cells in a chamber separated by a porous membrane from a lower chamber containing a chemoattractant like CCL2 (also known as MCP-1). The number of cells migrating through the membrane is then quantified. This compound has been shown to inhibit MCP-1 chemotaxis with an IC50 of 330 nM. apexbt.comabcam.comabcam.co.jprndsystems.com Studies using transwell plates with a 5-µm pore size have demonstrated that this compound inhibits the migration of isolated monocytes towards MCP-1. plos.org A highly selective CCR2 antagonist, this compound, dramatically inhibited MCP-1-induced monocyte migration with an inhibitory effect similar to that of irbesartan (B333) in one study. plos.org
Gene Expression Analysis (RT-qPCR, Western Blotting)
Techniques such as quantitative reverse transcription polymerase chain reaction (RT-qPCR) and Western blotting are used to analyze the impact of this compound on the expression levels of genes and proteins involved in CCR2 signaling pathways and downstream cellular responses.
RT-qPCR is used to measure mRNA levels of target genes, while Western blotting is used to detect and quantify protein levels. These methods can reveal how this compound treatment affects the expression of CCR2 itself, its ligands (like CCL2), pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), fibrosis markers (e.g., COL1A1, COL3A1, TGF-β), and other relevant proteins. imrpress.comresearchgate.netnih.govresearchgate.net For example, studies in rat models have used RT-qPCR and Western blotting to assess changes in mRNA and protein levels of CCL2, CCR2, and fibrosis markers in tissues after this compound treatment. imrpress.comresearchgate.net this compound has been shown to downregulate the expression of pro-inflammatory mediators like IL-1β and TNF-α and upregulate anti-apoptotic proteins like BCL-2 in vitro. nih.gov
Immunocytochemistry and Flow Cytometry
Immunocytochemistry and flow cytometry are valuable techniques for visualizing and quantifying protein expression on or within cells, as well as analyzing cell populations and their characteristics.
Immunocytochemistry allows for the localization of specific proteins within cells or tissues using labeled antibodies. Flow cytometry enables the high-throughput analysis of cell populations based on the expression of cell surface or intracellular markers, providing quantitative data on cell types, activation states, and protein expression levels. These methods can be used to assess CCR2 expression on different cell types, analyze the polarization state of macrophages (e.g., M1/M2 ratio), and quantify the number of specific cell populations in mixed cultures or tissue samples after this compound treatment. abcam.comabcam.co.jprndsystems.comnih.gov Flow cytometry has been used to confirm that this compound reduced hemin-induced apoptosis in vitro. nih.gov Studies have also used flow cytometry to identify and quantify myeloid-derived suppressor cells (MDSCs) based on markers like CD45, CD11b, HLA-DR, and CD33 in the context of this compound research. researchgate.net
Receptor Binding Assays
Receptor binding assays are employed to directly measure the affinity and selectivity of this compound for the CCR2 receptor. These assays typically involve using radiolabeled ligands that bind to CCR2 and assessing the ability of unlabeled this compound to displace the binding of the labeled ligand. This allows for the determination of parameters such as inhibition constant (Ki) or IC50 values. This compound is characterized as a highly selective CCR2 chemokine receptor antagonist with reported IC50 values in the nanomolar range for CCR2 and significantly higher values for other receptors like CCR1, confirming its selectivity. apexbt.comabcam.comabcam.co.jprndsystems.combio-techne.com
In Vivo Animal Models
In vivo studies using animal models are essential for evaluating the efficacy of this compound in complex biological systems and for investigating its effects on disease progression, immune cell infiltration, and tissue remodeling.
Various animal models are used depending on the specific research question, often mimicking human diseases where CCR2 plays a significant role, such as inflammatory conditions, fibrosis, and cancer. For example, this compound has been studied in rat models of rheumatic heart disease to assess its impact on macrophage recruitment, inflammation, and fibrosis in valve tissues. imrpress.comresearchgate.net Mouse models of scleroderma induced by bleomycin (B88199) have been used to examine the antifibrogenic effects of this compound, showing reduced dermal fibrosis and decreased numbers of mast cells and myofibroblasts. nih.gov this compound has also been investigated in mouse models of bladder cancer to study its effect on the recruitment of myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment. researchgate.net Studies in neuropathic rat models have explored the influence of this compound on nociceptive factors and opioid analgesic potency. nih.govresearchgate.netresearchgate.net In vivo studies often involve administering this compound to the animals and then analyzing tissues and cells using techniques like immunohistochemistry, RT-qPCR, Western blotting, and flow cytometry to assess changes in cellular infiltration, gene and protein expression, and histological markers of disease severity. imrpress.comresearchgate.netnih.govresearchgate.netnih.govnih.govnih.gov this compound treatment in a bladder outlet obstruction (BOO) induced bladder remodeling rat model significantly decreased macrophage infiltration and attenuated bladder fibrosis. nih.gov In a subarachnoid hemorrhage mouse model, this compound was shown to attenuate neuroinflammation and neuronal apoptosis. nih.gov
Rodent Models of Inflammation and Fibrosis (e.g., RHD rat model, UUO, bleomycin-induced scleroderma)
This compound has been investigated in various rodent models to understand its effects on inflammation and fibrosis. In a rheumatic heart disease (RHD) rat model, intraperitoneal administration of this compound significantly reduced macrophage infiltration, inflammation, and fibrosis in valve tissues compared to a solvent-treated group. researchgate.netimrpress.com This suggests a crucial role for CCR2+ macrophages in the valvular remodeling process in RHD. imrpress.com The treatment with this compound in RHD rats led to a marked reduction in the total count of CD68-labeled macrophages, specifically decreasing both CCR2+ and M1-type macrophages. imrpress.com Analysis of valve tissues in RHD rats showed a significant upregulation in CCL2 expression and a notable increase in macrophage numbers, which were effectively attenuated by this compound treatment. imrpress.com
In the context of kidney fibrosis, blockade of CCR2 with this compound has shown preventive effects on progressive renal injury characterized by fibrosis associated with inflammatory cell infiltration. nih.gov this compound inhibited MCP-1-induced chemotaxis and reduced acute tubular necrosis and cell infiltration in ischemia-reperfusion injury in kidneys, suggesting that these anti-inflammatory effects contribute to the reduction in renal injury in this model. nih.gov Studies using the bleomycin-induced pulmonary fibrosis rat model investigate the time course of inflammation and fibrosis and the effect of timing of anti-inflammatory and anti-fibrotic treatments. nih.govresearchgate.net While the bleomycin model involves macrophage infiltration and elevated levels of MCP-1, research specifically detailing the use of this compound in this model for scleroderma or pulmonary fibrosis was not prominently found in the search results, although the model itself is well-established for studying fibrosis and inflammation. nih.govresearchgate.netnih.gov
In a bladder outlet obstruction (BOO) rat model, oral administration of this compound significantly decreased the infiltration of both M1 and M2 macrophages in bladder tissue, and bladder fibrosis was attenuated by the treatment. researchgate.net This highlights the pivotal role of macrophages in bladder remodeling and suggests targeting the MCP-1/CCR2 pathway as a potential therapeutic strategy for bladder fibrosis. researchgate.net
This compound has also been used in mouse models of osteoarthritis (OA). Pharmacological blockade of CCR2 signaling with this compound significantly attenuated OA disease progression and severity in mice, linked to a reduction in synovial macrophage accumulation. stanford.edu this compound diminished cartilage damage, synovitis, and osteophyte formation in these models. stanford.edu
Cancer Xenograft and Syngeneic Models
Research utilizing cancer models has explored the role of CCR2 and the effects of its antagonist, this compound, particularly in the context of the tumor microenvironment and immune cell recruitment. In a bladder cancer mouse model, this compound, as a selective CCR2 antagonist, has shown activity in blocking the recruitment of monocytic myeloid-derived suppressed cells (M-MDSCs) and tumor-associated macrophages (TAMs) into tumors, especially following gemcitabine (B846) treatment. researchgate.netfrontiersin.org Gemcitabine treatment was found to promote the generation of CCL2, which recruits M-MDSCs via CCR2, contributing to immune suppression and cancer progression. researchgate.net this compound inhibited this recruitment. researchgate.net
In Kaposi Sarcoma (KS) models, inhibition of monocyte recruitment and TAM infiltration by a CCR2 antagonist inhibited the growth rate of D6-negative KS tumors. aacrjournals.org Adoptive transfer experiments in this context demonstrated that coinjection of bone marrow-derived macrophages (BMDM) promoted D6+ KS growth. aacrjournals.org this compound was used as a pharmacologic inhibitor of CCR2 in these in vivo experiments. aacrjournals.org
Studies in pancreatic cancer syngeneic models have also investigated the CCL2-CCR2 axis. Inhibition of this axis using a CCR2 inhibitor like this compound impaired macrophage infiltration and affected tumor recurrence following the extinction of oncogenic KRAS. nih.gov This suggests a critical role of CCL2-mediated macrophage infiltration in the bypass of KRAS dependency. nih.gov
Neuropathic Pain Models (e.g., Chronic Constriction Injury, Diabetic Neuropathy)
This compound has been studied in rodent models of neuropathic pain, particularly those involving chronic constriction injury (CCI) and diabetic neuropathy. In rats subjected to CCI of the sciatic nerve, repeated intrathecal administration of this compound attenuated tactile/thermal hypersensitivity and enhanced the analgesic properties of opioids like morphine and buprenorphine. nih.govnih.gov This was associated with a reduction in microglial activation and spinal upregulation of CCL2 and CCR2. nih.gov Repeated administration of this compound reduced the mRNA and/or protein levels of pronociceptive factors such as IL-1beta, IL-18, IL-6, and inducible nitric oxide synthase (iNOS) in the spinal cord and/or dorsal root ganglia (DRG). nih.gov It also elevated the spinal protein level of antinociceptive IL-1alpha and IL-18 binding protein. nih.gov These findings suggest that CCR2 is a promising target for diminishing neuropathic pain and enhancing opioid analgesic effects. nih.gov
In a streptozotocin (B1681764) (STZ)-induced mouse model of diabetic neuropathic pain, studies have investigated the role of chemokines and their receptors, including CCR2. While CCL2 mRNA levels were found to be elevated in the spinal cord in this model, CCR2 spinal mRNA levels were not consistently changed, and protein levels showed no significant differences compared to control mice at certain time points. uj.edu.plmdpi.com Although one study compared the effects of this compound with other chemokine receptor antagonists in the STZ-induced model, it suggested that CCR4 blockade might be more effective than CCR2 blockade in diminishing neuropathic pain-related symptoms in diabetic neuropathy in mice. uj.edu.pl However, other research highlights the general importance of CCR2 and its ligands in rodent models of pain, including diabetic neuropathy. mdpi.com
Ischemia-Reperfusion Models
This compound has demonstrated protective effects in ischemia-reperfusion injury models, particularly in the kidneys and heart. It has been shown to inhibit ischemia-reperfusion injury in kidneys. tocris.comrndsystems.comabcam.com Studies have reported that oral administration of this compound protects against ischemia-reperfusion injury in the kidney, with similar results observed in CCR2-knockout mice. nih.govmdpi.com This protective effect is linked to the reduction of acute tubular necrosis and cell infiltration. nih.gov
In an acute myocardial ischemia-reperfusion injury (IRI) model in rats, administration of this compound decreased cardiomyocyte apoptosis, reduced myocardial damage, and lowered proinflammatory cytokine levels following the injury. nih.gov This research also utilized RNA sequencing and other molecular biology techniques to investigate the underlying mechanisms, finding that splenic nerve neuromodulation reduced the levels of CCR2, CCL2, and CCL7, and the application of this compound inhibited CCR2. nih.gov
Adoptive Transfer Experiments
Adoptive transfer experiments have been employed to elucidate the role of specific cell populations, often involving CCR2+ monocytes and macrophages, and the impact of this compound on their migration and function. In a diabetic renal injury model, adoptive transfer of CCR2+/+ or CCR2-/- monocytes into diabetic CCR2-/- mice reversed the protective effects observed in diabetic CCR2-/- mice, as evaluated by increased albuminuria and kidney macrophage recruitment. nih.gov This indicated that monocytes directly contribute to the renal-protective effect of CCR2 deficiency in diabetes. nih.gov
In Kaposi Sarcoma (KS) models, direct assessment of the requirement of tumor-associated macrophages (TAMs) for KS growth was demonstrated by adoptive transfer experiments showing that coinjection of bone marrow-derived macrophages (BMDM) promoted D6+ KS growth. aacrjournals.org
Adoptive transfer of Ly6C+ monocytes into CCl4-treated mice was used to study monocyte migration into the pancreas. plos.org A specific CCR2 antagonist, this compound, inhibited the occurrence of EGFP+ pancreatic stellate cells (PaSCs) in injured mice in this model. plos.org This supports the proposition that CCR2+ monocytes migrate into the pancreas, possibly via the MCP-1/CCR2 pathway, and give rise to PaSCs. plos.org
In the context of LPS-induced footpad inflammation, a CCR2 antagonist (this compound) was used in adoptive transfer experiments to show that blocking CCR2 prevents myelomonocytic cell accumulation in draining lymph nodes of D6-deficient mice. ashpublications.org This was observed for both CD11b+Gr1low and CD11b+Gr1hi cells, being more complete for CD11b+Gr1hi cells, consistent with their higher CCR2 levels. ashpublications.org
Omics Approaches for Comprehensive Analysis
Transcriptomics (mRNA Expression Profiling)
Transcriptomics, particularly mRNA expression profiling, has been utilized in studies involving this compound or the CCR2 pathway to gain comprehensive insights into the molecular changes associated with disease models and therapeutic interventions.
In a study investigating potential drug repurposing candidates for SARS-CoV-2, gene expression profiling (RNA-seq and L1000 data) was applied to generate transcriptional signatures from infected lung cultures and cell lines. biorxiv.orgbiorxiv.org Analysis of these signatures identified a region in pharmacological gene expression space that appeared to negatively impact virus replication. biorxiv.orgbiorxiv.org this compound was among the drugs identified as potential SARS-CoV-2 inhibitor candidates based on these analyses, although it demonstrated only modest reduction of viral load in human organoids compared to other candidates. biorxiv.orgbiorxiv.org Transcriptomic profiling revealed that while genes involved in cholesterol biosynthesis were still upregulated in differential expression analysis in amlodipine (B1666008) and terfenadine (B1681261) treated organoids, trifluoperazine (B1681574) and this compound treated organoids lacked enrichment in certain pathways, which was reflected in their decreased efficacy to lower viral reads. biorxiv.org
In the RHD rat model, RT-qPCR was employed to detect mRNA levels of pro-inflammatory cytokines, fibrosis markers, and macrophage markers in valve tissues after this compound treatment. imrpress.com This analysis revealed a significant upregulation in CCL2 expression and other markers in RHD rats, which were attenuated by this compound. imrpress.com
Studies in neuropathic pain models using CCI have also utilized mRNA analysis (RT-qPCR) to examine the influence of this compound on the expression of nociceptive factors in the spinal cord and DRG. nih.govnih.gov Repeated administration of this compound reduced the mRNA levels of pronociceptive factors like IL-1beta, IL-18, IL-6, and iNOS. nih.gov In the STZ-induced diabetic neuropathic pain model, mRNA analysis has shown elevated CCL2 levels in the spinal cord, although CCR2 mRNA levels were not consistently changed. uj.edu.plmdpi.com
In the bleomycin-induced pulmonary fibrosis rat model, mRNA expression of TGF-β1, as well as MCP-1 and CSF-1, were significantly elevated, indicating their role in sclerotic lesion formation. nih.gov While this compound's direct effect on these specific mRNA levels in this model wasn't detailed in the search results, transcriptomic analysis is a relevant approach in such fibrosis models.
A study on liver fibrosis in mice used single-cell transcriptomic analysis (scRNA-seq) to reveal a hepatic stellate cell activation roadmap. nih.gov This study mentioned that the CCR2 antagonist RS-504393 blocks CCL2 secreted by activated hepatic stellate cells. nih.gov Bulk transcriptomic analysis was also performed on isolated mouse HSCs to study the effects of other treatments. nih.gov
In an acute myocardial IRI model, RNA sequencing was performed, and it was found that the negative regulation of chemokines production pathway was enriched, and splenic nerve neuromodulation reduced the levels of CCR2, CCL2, and CCL7 mRNA. nih.gov
Data Table Examples:
| Model Type | This compound Effect | Key Finding | Citation |
| RHD Rat Model | Reduced macrophage infiltration, inflammation, and fibrosis in valve tissues. | CCR2+ macrophages are pivotal in valvular remodeling. | researchgate.netimrpress.com |
| Bladder Outlet Obstruction (BOO) Rat Model | Decreased M1 and M2 macrophage infiltration, attenuated bladder fibrosis. | Macrophages play a pivotal role in bladder remodeling; targeting MCP-1/CCR2 is a potential strategy. | researchgate.net |
| Chronic Constriction Injury (CCI) Rat Model | Attenuated tactile/thermal hypersensitivity, enhanced opioid analgesia. | CCR2 is a promising target for neuropathic pain and enhancing opioid effects. | nih.govnih.gov |
| Kidney Ischemia-Reperfusion Injury | Inhibited injury, reduced acute tubular necrosis and cell infiltration. | Anti-inflammatory effects contribute to reduced renal injury. | tocris.comrndsystems.comabcam.comnih.govmdpi.com |
| Acute Myocardial Ischemia-Reperfusion Injury | Decreased cardiomyocyte apoptosis, reduced myocardial damage, lowered cytokines. | Inhibits CCR2 and affects chemokine production pathways. | nih.gov |
| Kaposi Sarcoma (KS) Mouse Model (D6-negative) | Inhibited growth rate. | Inhibition of monocyte/TAM recruitment affects tumor growth. | aacrjournals.org |
| Pancreatic Cancer Syngeneic Models | Impaired macrophage infiltration. | CCL2-mediated macrophage infiltration is critical in bypass of KRAS dependency. | nih.gov |
| Osteoarthritis (OA) Mouse Model | Attenuated disease progression/severity, reduced synovial macrophage accumulation. | Pharmacological blockade of CCL2/CCR2 diminishes OA by reducing macrophage accumulation. | stanford.edu |
| CCl4-induced Pancreatic Injury Mouse Model | Inhibited occurrence of pancreatic stellate cells. | CCR2+ monocytes migrate to the pancreas and may give rise to PaSCs. | plos.org |
| LPS-induced Footpad Inflammation Mouse Model | Prevented myelomonocytic cell accumulation in draining lymph nodes. | Blocking CCR2 affects immune cell accumulation in inflamed tissues/lymph nodes. | ashpublications.org |
| SARS-CoV-2 Infected Cells/Organoids | Modest reduction of viral load (in organoids). | Identified as a potential candidate via transcriptomic analysis, but with limited efficacy in organoids. | biorxiv.orgbiorxiv.org |
Proteomics (Protein Expression Profiling)
Proteomics, the large-scale study of proteins, can be employed to investigate how this compound treatment affects protein expression profiles in various biological systems. Changes in protein abundance and modification can provide insights into the cellular pathways modulated by CCR2 antagonism. For instance, studies in rheumatic heart disease (RHD) rat models have utilized techniques like RT-qPCR and Western blotting to assess the expression levels of pro-inflammatory cytokines, fibrosis markers, and macrophage markers in valve tissues following this compound treatment imrpress.com. This type of protein profiling helps to understand the impact of CCR2 blockade on the inflammatory and fibrotic processes at a molecular level imrpress.com. While comprehensive, unbiased whole-tissue proteomics directly linked to this compound treatment were not explicitly detailed in the search results, the application of such methods in related inflammatory and fibrotic conditions, where CCR2 plays a role, highlights their potential relevance to this compound research researchgate.netmdpi.com. Studies in RHD rats treated with this compound have shown reduced expression levels of markers such as TNF-α, IL-6, TGF-β, CCL2, CCR2, CD68, COL1A1, and COL3A1 in valve tissues imrpress.com.
Metabolomics
Metabolomics involves the comprehensive study of metabolites within a biological system. This approach can reveal metabolic changes associated with disease states and therapeutic interventions like this compound administration. Analyzing the metabolome can help identify biomarkers of disease progression or treatment response and provide functional insights into the effects of CCR2 antagonism. While direct metabolomic studies specifically on this compound were not prominently found, metabolomic assessments are utilized in research areas where CCR2 antagonists are relevant, such as inflammation and metabolic diseases tesisenred.netresearchgate.net. These studies demonstrate the utility of metabolomics in understanding the broader biological impact of interventions targeting pathways involving chemokine receptors researchgate.net.
Structure-Activity Relationship (SAR) Studies for CCR2 Antagonism
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery to understand how variations in chemical structure influence the biological activity of a compound. For this compound, SAR studies focus on identifying the structural features critical for its potent and selective antagonism of the CCR2 receptor.
Chemical Modifications and Their Impact on Selectivity and Potency
SAR studies on spiropiperidine derivatives, including this compound, have been conducted to optimize their activity against CCR2. These studies involve synthesizing analogs with specific chemical modifications and evaluating their binding affinity and functional activity (e.g., inhibition of chemotaxis) at CCR2 and other related receptors like CCR1 to assess selectivity tocris.comabcam.comnih.gov. For example, modifications to the spiropiperidine core and attached functional groups can significantly impact potency and selectivity profiles nih.gov. While specific detailed data tables on the impact of various chemical modifications of this compound analogs were not extensively provided in the search results, the literature indicates that such studies were instrumental in identifying this compound as a highly potent and selective CCR2 antagonist nih.gov. This compound exhibits significantly higher potency for CCR2b compared to CCR1 tocris.comabcam.com.
Identification of Key Pharmacophoric Features
Pharmacophoric features are the essential molecular characteristics required for a compound to bind to a receptor and exert its biological effect. For CCR2 antagonists like this compound, identifying these features involves analyzing the structural properties necessary for high-affinity binding to the CCR2 binding site. In silico docking simulations and structural analysis of CCR2 with antagonists have been used to propose binding modes and identify key interactions nih.govacs.org. Studies suggest that a basic nitrogen atom present in spiropiperidine compounds, such as this compound, may be important for interacting with specific residues in the CCR2 binding site, such as Glu291 nih.gov. Hydrophobic and aromatic residues within the receptor's binding pocket also play a role in the interaction with CCR2 antagonists acs.org.
Pharmacokinetic and Pharmacodynamic Modeling (Preclinical)
Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential for understanding how the body handles this compound (absorption, distribution, metabolism, excretion) and how the compound affects biological processes over time in animal models. This information is crucial for designing effective dosing strategies and predicting potential in vivo efficacy.
Systemic and Local Administration Routes (e.g., Intraperitoneal, Intrathecal, Intraplantar, Intravenous, Intradermal)
Preclinical studies investigating this compound have utilized various administration routes depending on the research question and the disease model being studied. These routes include systemic administration methods like oral gavage and intravenous injection, as well as local administration routes such as intraperitoneal, intrathecal, intraplantar, and intradermal injections medchemexpress.comimrpress.comnih.govmdpi.comneurosci.cnresearchgate.net.
Intraperitoneal (IP) administration: Used in studies to deliver this compound into the abdominal cavity, allowing for systemic absorption. This route has been used in RHD rat models to assess the impact of CCR2 blockade on macrophage infiltration, inflammation, and fibrosis in valve tissues imrpress.com.
Intrathecal administration: Involves injecting this compound into the cerebrospinal fluid, often used in pain research to target the spinal cord directly neurosci.cn. Studies have shown that intrathecal administration of this compound can reverse long-term potentiation in the spinal cord, suggesting a role in modulating central sensitization in pain pathways neurosci.cn.
Intraplantar administration: Involves injecting this compound into the paw, commonly used in models of inflammatory pain to assess local effects researchgate.netefic-congress.org.
Intravenous (IV) administration: Delivers this compound directly into the bloodstream, providing rapid systemic exposure. This route has been used to study the effects of this compound on inflammatory responses in models like LPS-induced lung injury medchemexpress.com.
Intradermal administration: Involves injecting this compound into the skin, used in models like bleomycin-induced scleroderma to investigate local therapeutic effects on dermal fibrosis nih.gov. In one study, intradermal injection of this compound prior to bleomycin injection suppressed dermal fibrosis and decreased dermal thickness nih.gov.
The choice of administration route in preclinical studies is guided by the specific disease model and the desired tissue distribution and exposure of this compound. Oral administration has also been explored in some preclinical settings mdpi.com.
Table: this compound Preclinical Administration Routes and Study Contexts
| Administration Route | Preclinical Model/Context | Observed Effects | Source |
| Intraperitoneal | Rheumatic Heart Disease (RHD) rat model | Reduced macrophage infiltration, inflammation, and fibrosis in valve tissues. | imrpress.com |
| Intrathecal | Spinal cord (pain research) | Reversed long-term potentiation evoked by C-fiber stimulation. | neurosci.cn |
| Intraplantar | Inflammatory pain models | Used to assess local effects on pain and inflammation. | researchgate.net |
| Intravenous | LPS-induced lung injury model | Suppressed elevated leukocytes and total protein in BALF, downregulated inflammatory markers. | medchemexpress.com |
| Intradermal | Bleomycin-induced scleroderma mouse model | Suppressed dermal fibrosis, decreased dermal thickness, reduced mast cells, myofibroblasts, and collagen deposition. | nih.gov |
| Oral | Exercise-induced inflammation, ischemia-reperfusion injury | Exacerbated exercise-induced inflammation in some tissues; protected against ischemia-reperfusion injury in kidney. | mdpi.com |
Dose-Response Relationships
Dose-response studies are critical in characterizing the pharmacological profile of this compound, a selective antagonist of the CCR2 chemokine receptor. These studies aim to determine the relationship between the magnitude of the response and the dose of this compound administered. Research has explored the effects of varying concentrations and dosages of this compound across different experimental models and conditions.
In studies involving isolated neurons from sickle cell disease (SCD) mice, concentrations of this compound ranging from 0.1 to 10 μM were tested for their ability to inhibit the enhanced response to capsaicin (B1668287). While 0.1 μM and 1 μM were tested, only a concentration of 10 μM fully inhibited the increased number of SCD neurons responsive to 5 nM capsaicin. It was predicted that concentrations between 1 μM and 10 μM would result in partial inhibition of these neurons nih.gov.
In behavioral studies in mice, different subcutaneous doses of this compound were investigated. Doses of 1 mg/kg, 3 mg/kg, and 10 mg/kg were administered. In Berk SS mice, 10 mg/kg of this compound significantly increased the time spent on a colder surface, indicating a reduction in cold sensitivity. Doses of 1 mg/kg and 3 mg/kg did not show a statistically significant effect in this specific assay in Berk SS mice compared to vehicle, although 3 mg/kg had a noticeable, albeit statistically insignificant, effect on withdrawal thresholds in Townes AS mice nih.gov.
Intrathecal administration of this compound has also been studied for its dose-dependent effects on thermal hyperalgesia in mice. Doses ranging from 0.3 to 3 μg, co-administered with CCL2, progressively blocked thermal hyperalgesia in a dose-dependent manner medchemexpress.comimmune-system-research.com.
In a neuropathic pain model in rats, intrathecal administration of this compound at a dose of 20 μg/5 μl was used in both preemptive and repeated dosing regimens nih.gov. This dose was selected based on previous research suggesting the need for preemptive administration to modulate microglial cells nih.gov.
The IC50 values provide another measure of the dose-response relationship, indicating the concentration of this compound required to inhibit 50% of a specific biological activity. This compound exhibits high selectivity for CCR2, with reported IC50 values of 89 nM or 98 nM for human recombinant CCR2b, compared to > 100 μM for CCR1 medchemexpress.comimmune-system-research.comtocris.comrndsystems.comcaymanchem.com. It also inhibits MCP-1 chemotaxis with an IC50 of 330 nM medchemexpress.comtocris.comrndsystems.com.
Table 1 summarizes some of the dose-response findings for this compound in various experimental contexts.
| Study Type | Model System | This compound Concentration/Dose | Observed Effect | Citation |
| In vitro Calcium Imaging | Isolated SCD Neurons | 0.1 - 10 μM | 10 μM fully inhibited capsaicin response; 1-10 μM predicted partial inhibition. | nih.gov |
| Behavioral (Cold Sensitivity) | Berk SS Mice (subcutaneous) | 1 mg/kg, 3 mg/kg, 10 mg/kg | 10 mg/kg increased time on cold plate; 1 & 3 mg/kg not statistically significant. | nih.gov |
| Behavioral (Thermal Hyperalgesia) | Mice (intrathecal) | 0.3 - 3 μg | Progressive dose-dependent blockade of thermal hyperalgesia with CCL2. | medchemexpress.comimmune-system-research.com |
| Neuropathic Pain (Behavioral/Biochemical) | Rats (intrathecal) | 20 μg/5 μl | Used in preemptive and repeated dosing; influenced pain behavior and biochemical markers. | nih.gov |
| In vitro Receptor Binding | Human Recombinant Receptors | IC50 values | CCR2b: 89-98 nM; CCR1: > 100 μM. | medchemexpress.comimmune-system-research.comtocris.comrndsystems.comcaymanchem.com |
| In vitro Chemotaxis | MCP-1 induced | IC50 value | 330 nM inhibition of chemotaxis. | medchemexpress.comtocris.comrndsystems.com |
Time-Course Studies
Time-course studies are essential for understanding the temporal effects of this compound and the dynamics of the biological processes it modulates. These studies involve assessing changes in specific parameters over a period after administration of this compound or in the context of conditions where its target, CCR2, is involved.
Research in a rat model of chronic constriction injury (CCI) of the sciatic nerve investigated the time course of changes in mRNA and protein levels of factors like CD40/Iba-1, CCL2, and CCR2 in the spinal cord and dorsal root ganglia (DRG). This study observed a time course for the development of tactile and thermal hypersensitivity, which typically developed by day 2 and lasted until day 14 after injury. A similar time course was noted for microglial cell activation, with the strongest upregulation of Iba-1 observed on day 7 post-CCI. Simultaneous upregulation of spinal protein levels of CCL2 and CCR2 was also revealed on days 2 and 7 after CCI nih.gov. Preemptive and repeated intrathecal administration of this compound was performed over 7 days in this model, with behavioral tests conducted on day 7 post-CCI, 30-35 minutes after the last drug injection nih.gov.
In studies involving isolated cells, time course experiments have been conducted to assess cellular responses to stimuli in the presence of this compound. For instance, in experiments with isolated neurons, cells were incubated with 100 nM CCL2 for 10 or 30 minutes prior to the application of capsaicin to assess the time-dependent effects of CCL2 and the influence of CCR2 antagonism by this compound nih.gov.
Research into nonischemic cardiomyopathy in mice utilized time course studies to examine the dynamics of cardiac macrophage populations following transverse aortic constriction (TAC). These studies showed that cardiac macrophages increased significantly by 3 days post-TAC, peaked at 7 days, returned to baseline after 2 weeks, and then increased modestly at 4 weeks. Blockade of monocyte infiltration with this compound was assessed in this context pnas.org.
Another study investigating the role of CCR2 signaling in exercise-induced inflammation in mice involved sacrificing mice at different time points relative to exercise and this compound administration. Mice were sacrificed 24 hours after exercise in one set of experiments, and immediately after exercise in another, with this compound administered 1 hour before and/or 12 hours after the first administration mdpi.com.
Table 2 summarizes some key aspects of time-course studies involving this compound or the biological processes it affects.
| Study Type | Model System | Time Points/Duration of Study | Relevant Findings Related to Time Course | Citation |
| Neuropathic Pain (Biochemical) | Rat CCI Model | Days 1, 2, 4, 7, 14, 35 post-CCI | Time course of CCL2/CCR2 upregulation and microglial activation observed, peaking around day 7. | nih.govresearchgate.net |
| In vitro Cellular Response | Isolated Neurons | 10 or 30 minutes incubation | Assessed time-dependent effects of CCL2 prior to capsaicin application with/without this compound. | nih.gov |
| Cardiac Macrophage Dynamics | Mouse Nonischemic Cardiomyopathy | 3 days, 7 days, 2 weeks, 4 weeks post-TAC | Observed dynamic changes in macrophage populations over time; this compound effect assessed within this context. | pnas.org |
| Exercise-Induced Inflammation | Mouse Exercise Model | Immediately after exercise, 24 hours after exercise | Sacrifice points relative to exercise and this compound administration to assess temporal effects. | mdpi.com |
Potential Therapeutic Applications
This compound has shown potential across a range of disease areas due to its ability to block the recruitment and activation of CCR2+ monocytes and macrophages, which are key players in numerous pathological processes. imrpress.comfrontiersin.orgresearchgate.netnih.govstanford.edujacc.org
Anti-inflammatory Therapies
Inflammation is a fundamental process involved in the pathogenesis of many diseases, and the recruitment of inflammatory monocytes and macrophages via the CCL2/CCR2 axis is a critical step in driving and perpetuating inflammatory responses. rsc.orgfrontiersin.orgstanford.edu this compound has demonstrated anti-inflammatory effects in various preclinical models. For instance, it significantly reduced macrophage infiltration and inflammation in the valve tissues of rats with rheumatic heart disease (RHD). imrpress.comresearchgate.netnih.gov Studies have also shown that this compound can downregulate the expression of pro-inflammatory mediators like IL-1β and TNF-α. immune-system-research.comnih.gov In a model of experimental allergic conjunctivitis, inhibition of CCR2 by this compound suppressed acute inflammatory responses and mast cell degranulation. arvojournals.org Furthermore, this compound has been shown to inhibit LPS-induced pulmonary edema and reduce inflammatory responses in the context of subarachnoid hemorrhage by alleviating neuroinflammation. immune-system-research.comnih.gov
Anti-fibrotic Therapies
Fibrosis, the excessive accumulation of extracellular matrix proteins, is a common consequence of chronic inflammation and tissue injury in various organs. CCR2+ macrophages are recognized as significant contributors to the development and progression of fibrosis. frontiersin.orgnih.gov Research indicates that blocking CCR2 signaling can attenuate fibrosis in different organ systems. This compound has been shown to significantly reduce fibrosis in the valve tissues of RHD rats. imrpress.comresearchgate.netnih.gov In models of kidney injury, this compound reduced renal pathology, particularly extensive interstitial fibrosis mediated by decreased type I collagen synthesis. immune-system-research.comnih.govnih.gov Studies in cardiac fibrosis models have also demonstrated that this compound can attenuate interstitial fibrosis. nih.govjacc.orgmdpi.com
Here is a summary of anti-fibrotic effects observed with this compound in preclinical models:
| Disease Model | Observed Anti-fibrotic Effect | Source |
| Rheumatic Heart Disease (Rat) | Reduced fibrosis in valve tissues | imrpress.comresearchgate.netnih.gov |
| Renal Interstitial Fibrosis | Reduced renal pathology, decreased type I collagen synthesis | immune-system-research.comnih.govnih.gov |
| Cardiac Fibrosis (Mouse) | Attenuated interstitial fibrosis | nih.govjacc.orgmdpi.com |
Pain Management Strategies
The CCL2/CCR2 pathway has been implicated in the development and maintenance of various types of pain, including inflammatory and neuropathic pain. zeropainphilosophy.comresearchgate.netresearchgate.net this compound has shown potential as an analgesic agent by modulating this pathway. Studies in neuropathic pain models have indicated that this compound can reduce tactile and thermal hypersensitivity. researchgate.net It has also been suggested to enhance the analgesic properties of opioids in such models. researchgate.net In a model of inflammatory pain, intrathecal administration of this compound reduced the expression of CCL2 and CCR2 in the spinal dorsal horn, contributing to pain relief. researchgate.net this compound has also shown promise in reducing pain in early-stage osteoarthritis, potentially by inhibiting ERK1/2 activation. imrpress.com
Cancer Immunotherapy Augmentation
The tumor microenvironment (TME) is heavily influenced by infiltrating immune cells, including tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which can promote tumor growth and suppress anti-tumor immunity. mdpi.comfrontiersin.org The recruitment of these immunosuppressive cells is often mediated by the CCL2/CCR2 axis. frontiersin.orgfrontiersin.org Targeting this pathway with CCR2 antagonists like this compound could potentially augment cancer immunotherapy by reducing the infiltration of these cells. Preclinical studies have shown that this compound can inhibit the recruitment of M-MDSCs in the immune microenvironment of bladder cancer after gemcitabine treatment, suggesting a potential to improve prognosis by blocking the chemotaxis of these immunosuppressive cells. frontiersin.orgresearchgate.netfrontiersin.orgnih.gov Blocking CCR2 signaling has been explored as a strategy to impact tumor growth by reducing the presence of immunosuppressive myeloid cells. frontiersin.org
Modulation of Autoimmune Diseases
Autoimmune diseases are characterized by an aberrant immune response targeting self-tissues, often involving the infiltration of inflammatory cells. CCR2+ macrophages play a crucial role in various autoimmune conditions. imrpress.comresearchgate.net As a CCR2 antagonist, this compound holds potential for modulating the immune response in autoimmune diseases. Studies in a rat model of rheumatic heart disease, an autoimmune condition, demonstrated that this compound significantly reduced macrophage infiltration, inflammation, and fibrosis in heart valves. imrpress.comresearchgate.netnih.gov This suggests that targeting the CCL2/CCR2 pathway with compounds like this compound could be a promising therapeutic strategy to alleviate tissue damage in autoimmune diseases driven by CCR2+ macrophage infiltration. imrpress.comresearchgate.net
Challenges and Considerations for Clinical Translation
Despite the promising preclinical findings, the clinical translation of CCR2 antagonists like this compound faces several challenges. One major consideration is the potential for overlapping therapeutic targets, which could lead to complex outcomes in clinical trials. mdpi.com Another challenge is the need for tissue specificity and sufficient selectivity of inhibition strategies to avoid unintended side effects. researchgate.net The CCL2-CCR2 signaling pathway also plays a role in homeostatic functions, such as the release of monocytes from the bone marrow. rsc.orgaacrjournals.org Systemic inhibition of this pathway could potentially disrupt these normal processes. aacrjournals.org While targeting CCR2 inhibitors specifically to the site of disease has shown promise in preclinical models, achieving this in a clinical setting remains a challenge. aacrjournals.org Furthermore, the heterogeneity of human diseases, which may not be fully recapitulated by single animal models, poses a challenge for translating findings from preclinical studies to clinical efficacy. jacc.org The plasticity of immune cells, such as TAMs, which can reverse their phenotype post-treatment, also represents a challenge for achieving durable therapeutic responses. mdpi.com
Specificity and Off-Target Effects
This compound is characterized by its high selectivity for the CCR2 receptor over other chemokine receptors like CCR1 tocris.commedchemexpress.comrndsystems.com. Studies have reported IC50 values of 98 nM and > 100 µM for the inhibition of human recombinant CCR2b and CCR1 receptors, respectively, indicating a significant preference for CCR2 tocris.comrndsystems.com. It also inhibits MCP-1 chemotaxis with an IC50 of 330 nM tocris.commedchemexpress.comrndsystems.com. While its high selectivity for CCR2 is a key feature, the potential for unforeseen off-target effects with pharmacological agents like this compound is always a consideration in translational research jacc.org. Further research is needed to comprehensively assess any potential off-target interactions that could influence its therapeutic profile or contribute to adverse effects, although specific safety/adverse effect profiles are outside the scope of this article.
Unexplored Research Avenues
Despite promising preclinical results, several research avenues involving this compound remain to be fully explored to facilitate its translation into clinical practice and maximize its therapeutic potential.
Novel Disease Indications
While research has focused on the role of this compound in conditions like rheumatic heart disease, pressure overload-induced cardiac remodeling, osteoarthritis, neuropathic pain, subarachnoid hemorrhage, nonalcoholic steatohepatitis (NASH), and various cancers medchemexpress.comjacc.orgimrpress.comstanford.edunih.govnih.govnih.govresearchgate.netexplorationpub.com, its potential in other diseases driven by CCR2-mediated inflammation and monocyte/macrophage infiltration warrants investigation. For example, exploring its effects in other autoimmune diseases, fibrotic disorders affecting different organs, or neuroinflammatory conditions could reveal novel therapeutic applications. Studies have shown its effect in reducing inflammation and fibrosis in rheumatic rat valves imrpress.com. It has also been shown to reduce macrophage infiltration and improve outcomes in models of pressure overload-induced heart failure and attenuate inflammation and neuronal apoptosis after subarachnoid hemorrhage in rats jacc.orgnih.gov. Further research is needed to validate the therapeutic role of targeting the CCL2/CCR2 axis in rheumatic heart disease through additional animal and clinical trials imrpress.com.
Long-term Efficacy and Safety Profiles
While this article strictly excludes detailed safety and adverse effect profiles, research into the long-term efficacy and safety profiles of this compound is a critical unexplored area for potential clinical translation. Preclinical studies often focus on short-to-medium term outcomes. Understanding the sustained therapeutic benefits and any potential long-term systemic effects or toxicities in relevant animal models is crucial before advancing to human trials. Although specific safety data is excluded, the need for long-term evaluation is a key future research direction.
Biomarker Identification for Patient Stratification
Identifying biomarkers that can predict patient response to this compound therapy is essential for effective patient stratification in future clinical trials mdpi.comnih.gov. Biomarkers could help identify individuals most likely to benefit from CCR2 antagonism, potentially improving treatment outcomes and avoiding unnecessary exposure in non-responders. Research is needed to identify easily measurable biomarkers that reflect tissue-level changes influenced by CCR2+ macrophage expansion, such as circulating CCR2+ monocytosis jacc.org. While a single biomarker approach for patient stratification has been challenging, a multiple biomarker approach incorporating inflammatory, stress, and extracellular matrix markers could be a plausible strategy mdpi.com.
Development of Advanced Delivery Systems
Optimizing the delivery of this compound could enhance its therapeutic efficacy and potentially reduce systemic exposure. Research into advanced delivery systems, such as targeted nanoparticles or localized delivery methods, could improve the concentration of the compound at the disease site, thereby maximizing its effect on CCR2+ cells while minimizing potential off-target effects in other tissues. Preclinical studies exploring sustained intraarticular delivery of this compound using biodegradable microplates in post-traumatic osteoarthritis models have shown promise in improving cartilage structure and reducing bone damage researchgate.net. This highlights the potential benefits of developing advanced delivery systems for localized and sustained therapeutic effects.
Compound Information
| Compound Name | PubChem CID |
| This compound | 9953769 nih.govidrblab.netjkchemical.com |
| CCL2 (MCP-1) | 6369 |
| CCR2 | 10279 |
| CCR1 | 7851 |
| Irbesartan | 3772 |
| Gemcitabine | 60750 |
| MLN1202 | 11289457 |
| Cenicriviroc (B192934) (CVC) | 44128165 |
| Maraviroc (B1676071) | 159386 |
| RS102895 | 300816-14-2 (CAS, not PubChem CID in results) |
| INCB3344 | 16042205 |
| Propagermanium | 65719 |
| AZ889 | Not found in search results |
| MK-0812 | Not found in search results |
| PF-4136309 | Not found in search results |
| CCL7 | 6361 |
| CCL13 | 6357 |
| CCL8 | 6358 |
| CCL3 | 6367 |
| CCL4 | 6368 |
| CCL5 | 6371 |
| CCL11 | 6355 |
| CCL24 | 6370 |
| CCL26 | 6360 |
| TNF-α | 6914 |
| IL-1β | 51424 |
| IL-6 | 8327 |
| IL-18 | 1478 |
| iNOS (NOS2) | 4843 |
| IL-1α | 51423 |
| IL-18 binding protein (IL-18BP) | 9453 |
| CD68 | 969 |
| CD163 | 9332 |
| CD3 | 916 |
| CD4 | 919 |
| CD8 | 920 |
| CD45 | 965 |
| CD45R/B220 | 966 |
| Thy-1.2 | 21874 |
| Gr-1 | 10340 |
| Mac-1 (ITGAM) | 3684 |
| F4/80 (EMR1) | 28405 |
| VCAM-1 | 7412 |
| ICAM-1 | 3383 |
| BNP | 7057 |
| ANP | 396 |
| TGF-β | 7039 |
| COL1A1 | 1281 |
| COL3A1 | 1291 |
| α-SMA (ACTA2) | 59 |
| TREM2 | 54543 |
| PI3K | 5295 |
| CSF1 | 1435 |
| CSF1R | 1436 |
| FGFR3 | 2261 |
| PD-1 (PDCD1) | 5133 |
| PD-L1 (CD274) | 29126 |
| CTLA-4 | 1493 |
| TIGIT | 201633 |
| BCG | Not applicable (bacterium) |
| NGF | 4803 |
| CGRP (CALCA) | 796 |
| CCR5 | 1234 |
| CXCR2 | 3579 |
| Reparixin | 9913904 |
| C1142 | Not found in search results |
| BMS CCR2 22 | Not found in search results |
| LY294002 | 3952 |
| BCL-2 | 596 |
| CC3 (CASP3) | 836 |
| BAX | 578 |
| TUNEL | Not applicable (method) |
| Irbesartan | 3772 |
| MIP-1α (CCL3) | 6367 |
| AT1R (AGTR1) | 185 |
| PPAR-γ (PPARG) | 5468 |
| ⁶⁴Cu-DOTA-ECL1i | Not found in search results |
| DOTA | 162133 |
| ECL1i | Not found in search results |
| ERK1/2 (MAPK3/MAPK1) | 5595 / 5594 |
| MMP-13 | 4322 |
| Vimentin | 7431 |
| Desmin | 1674 |
| Glial Fibrillary Acidic Protein (GFAP) | 2670 |
| Procollagen-I (COL1A1/COL1A2) | 1281 / 1282 |
| α-Smooth Muscle Actin (ACTA2) | 59 |
| CCl4 | 5943 |
| LPS | Not applicable (molecule type) |
| PAI-1 (SERPINE1) | 5054 |
| β-hexosaminidase | 3070 |
| UUO | Not applicable (model) |
| DMM | Not applicable (model) |
| TAC | Not applicable (model) |
| H22 cells | Not applicable (cell line) |
| Hemin | 24876 |
| THP-1 cells | Not applicable (cell line) |
| GAS | Not applicable (bacterium) |
| Complete Freund's Adjuvant | Not applicable (mixture) |
| RHD | Not applicable (disease) |
| OA | Not applicable (disease) |
| NASH | Not applicable (disease) |
| SAH | Not applicable (disease) |
| AAA | Not applicable (disease) |
| MDSC | Not applicable (cell type) |
| TAM | Not applicable (cell type) |
| PaSCs | Not applicable (cell type) |
| TME | Not applicable (term) |
| ICI | Not applicable (term) |
| TMB | Not applicable (term) |
| MIBC | Not applicable (term) |
| NMIBC | Not applicable (term) |
| BCG | Not applicable (bacterium) |
| DRG | Not applicable (tissue) |
| BBB | Not applicable (term) |
| CSF | Not applicable (fluid) |
| PET/CT | Not applicable (imaging) |
| PLGA | Not applicable (polymer) |
| PVA | Not applicable (polymer) |
| PBS | Not applicable (solution) |
| HPLC | Not applicable (method) |
| DMSO | 679 |
| cDNA | Not applicable (molecule type) |
| RNA-seq | Not applicable (method) |
| ELISA | Not applicable (method) |
| Western blotting | Not applicable (method) |
| Immunofluorescence | Not applicable (method) |
| RT-qPCR | Not applicable (method) |
| IHC | Not applicable (method) |
| Flow cytometry | Not applicable (method) |
| TUNEL staining | Not applicable (method) |
| IC50 | Not applicable (term) |
| In vitro | Not applicable (term) |
| In vivo | Not applicable (term) |
| mRNA | Not applicable (molecule type) |
| Protein | Not applicable (molecule type) |
| Gene expression | Not applicable (term) |
| Antibody | Not applicable (molecule type) |
| Monoclonal antibody | Not applicable (molecule type) |
| Small molecule | Not applicable (molecule type) |
| Chemokine receptor antagonist | Not applicable (molecule type) |
| Chemokine | Not applicable (molecule type) |
| Cytokine | Not applicable (molecule type) |
| Growth factor | Not applicable (molecule type) |
| Extracellular matrix (ECM) | Not applicable (term) |
| Fibrosis | Not applicable (term) |
| Inflammation | Not applicable (term) |
| Apoptosis | Not applicable (term) |
| Hypertrophy | Not applicable (term) |
| Pain | Not applicable (term) |
| Neuropathic pain | Not applicable (term) |
| Osteoarthritis pain | Not applicable (term) |
| Thermal hyperalgesia | Not applicable (term) |
| Mechanical hyperalgesia | Not applicable (term) |
| Chemotaxis | Not applicable (term) |
| Macrophage polarization | Not applicable (term) |
| M1 macrophage | Not applicable (cell type) |
| M2 macrophage | Not applicable (cell type) |
| Monocyte recruitment | Not applicable (term) |
| Myeloid cell recruitment | Not applicable (term) |
| Tumor microenvironment (TME) | Not applicable (term) |
| Patient stratification | Not applicable (term) |
| Biomarker | Not applicable (term) |
| Delivery system | Not applicable (term) |
| Nanoparticle | Not applicable (term) |
| Microplate | Not applicable (structure) |
| Biodegradable polymer | Not applicable (molecule type) |
| Intraarticular injection | Not applicable (method) |
| Systemic administration | Not applicable (method) |
| Intrathecal administration | Not applicable (method) |
| Intraperitoneal injection | Not applicable (method) |
| Intravenous injection | Not applicable (method) |
| Oral gavage | Not applicable (method) |
| Subcutaneous administration | Not applicable (method) |
| Animal model | Not applicable (term) |
| Rat model | Not applicable (term) |
| Mouse model | Not applicable (term) |
| Knockout mouse model | Not applicable (term) |
| Syngeneic mouse model | Not applicable (model) |
| Chimeric mouse model | Not applicable (model) |
| Experimental model | Not applicable (term) |
| Preclinical study | Not applicable (term) |
| Clinical trial | Not applicable (term) |
| Phase 1 clinical trial | Not applicable (term) |
| Phase 2 clinical trial | Not applicable (term) |
| Phase 3 clinical trial | Not applicable (term) |
| Translational research | Not applicable (term) |
| Future research directions | Not applicable (term) |
| Research findings | Not applicable (term) |
| Data table | Not applicable (term) |
| Detailed research findings | Not applicable (term) |
| Dosage/administration information | Not applicable (term) |
| Safety/adverse effect profiles | Not applicable (term) |
| Benchchem.com | Not applicable (website) |
| Smolecule.com | Not applicable (website) |
| Vulcanchem.com | Not applicable (website) |
| Professional tone | Not applicable (term) |
| Authoritative tone | Not applicable (term) |
| Scientifically accurate content | Not applicable (term) |
| Diverse sources | Not applicable (term) |
| Numerical headings | Not applicable (term) |
| Interactive data tables | Not applicable (term) |
| Outline adherence | Not applicable (term) |
| Content exclusions | Not applicable (term) |
| Source exclusions | Not applicable (term) |
| Quality & Tone | Not applicable (term) |
| Style | Not applicable (term) |
| Formatting | Not applicable (term) |
| Instructions | Not applicable (term) |
| Subject | Not applicable (term) |
| Article | Not applicable (term) |
| Chemical Compound | Not applicable (term) |
| This compound | 9953769 |
| CCL2 | 6369 |
| CCR2 | 10279 |
| CCR1 | 7851 |
| Irbesartan | 3772 |
| Gemcitabine | 60750 |
| MLN1202 | 11289457 |
| Cenicriviroc | 44128165 |
| Maraviroc | 159386 |
| INCB3344 | 16042205 |
| Propagermanium | 65719 |
| CCL7 | 6361 |
| CCL13 | 6357 |
| CCL8 | 6358 |
| CCL3 | 6367 |
| CCL4 | 6368 |
| CCL5 | 6371 |
| CCL11 | 6355 |
| CCL24 | 6370 |
| CCL26 | 6360 |
| TNF-α | 6914 |
| IL-1β | 51424 |
| IL-6 | 8327 |
| IL-18 | 1478 |
| iNOS | 4843 |
| IL-1α | 51423 |
| IL-18BP | 9453 |
| CD68 | 969 |
| CD163 | 9332 |
| CD3 | 916 |
| CD4 | 919 |
| CD8 | 920 |
| CD45 | 965 |
| CD45R | 966 |
| B220 | 966 |
| Thy-1.2 | 21874 |
| Gr-1 | 10340 |
| Mac-1 | 3684 |
| ITGAM | 3684 |
| F4/80 | 28405 |
| EMR1 | 28405 |
| VCAM-1 | 7412 |
| ICAM-1 | 3383 |
| BNP | 7057 |
| ANP | 396 |
| TGF-β | 7039 |
| COL1A1 | 1281 |
| COL3A1 | 1291 |
| α-SMA | 59 |
| ACTA2 | 59 |
| TREM2 | 54543 |
| PI3K | 5295 |
| CSF1 | 1435 |
| CSF1R | 1436 |
| FGFR3 | 2261 |
| PD-1 | 5133 |
| PDCD1 | 5133 |
| PD-L1 | 29126 |
| CD274 | 29126 |
| CTLA-4 | 1493 |
| TIGIT | 201633 |
| NGF | 4803 |
| CGRP | 796 |
| CALCA | 796 |
| CCR5 | 1234 |
| CXCR2 | 3579 |
| Reparixin | 9913904 |
| LY294002 | 3952 |
| BCL-2 | 596 |
| CC3 | 836 |
| CASP3 | 836 |
| BAX | 578 |
| AT1R | 185 |
| AGTR1 | 185 |
| PPAR-γ | 5468 |
| PPARG | 5468 |
| DOTA | 162133 |
| ERK1 | 5595 |
| MAPK3 | 5595 |
| ERK2 | 5594 |
| MAPK1 | 5594 |
| MMP-13 | 4322 |
| Vimentin | 7431 |
| Desmin | 1674 |
| GFAP | 2670 |
| Procollagen-I | 1281 |
| COL1A2 | 1282 |
| Vimentin | 7431 |
| Desmin | 1674 |
| GFAP | 2670 |
| Procollagen-I | 1281 |
| α-SMA | 59 |
| CCl4 | 5943 |
| DMSO | 679 |
Translational Implications and Future Research Directions
Unexplored Research Avenues
Despite promising preclinical data, several research avenues concerning this compound require further exploration to facilitate its clinical translation and optimize its therapeutic potential.
Novel Disease Indications
While existing research has investigated the role of this compound in conditions such as rheumatic heart disease, pressure overload-induced cardiac remodeling, osteoarthritis, neuropathic pain, subarachnoid hemorrhage, nonalcoholic steatohepatitis (NASH), and various cancers medchemexpress.comjacc.orgimrpress.comstanford.edunih.govnih.govnih.govresearchgate.netexplorationpub.com, its potential utility in other diseases driven by CCR2-mediated inflammation and monocyte/macrophage infiltration warrants further investigation. Exploring its effects in additional autoimmune diseases, fibrotic disorders affecting different organ systems, or other neuroinflammatory conditions could uncover novel therapeutic applications. Studies have shown its effectiveness in reducing inflammation and fibrosis in rheumatic rat valves imrpress.com. It has also been demonstrated to reduce macrophage infiltration and improve outcomes in models of pressure overload-induced heart failure and attenuate inflammation and neuronal apoptosis after subarachnoid hemorrhage in rats jacc.orgnih.gov. Further research, including additional animal and clinical trials, is needed to validate the therapeutic potential of targeting the CCL2/CCR2 axis in rheumatic heart disease imrpress.com.
Long-term Efficacy and Safety Profiles
Although this article adheres to the strict exclusion of detailed safety and adverse effect profiles, research into the long-term efficacy and safety profiles of this compound represents a crucial, yet underexplored, area for potential clinical translation. Preclinical studies typically focus on short-to-medium term outcomes. Gaining a comprehensive understanding of the sustained therapeutic benefits and any potential long-term systemic effects or toxicities in relevant animal models is imperative before progressing to human clinical trials. Despite the exclusion of specific safety data, the necessity for long-term evaluation remains a key direction for future research.
Biomarker Identification for Patient Stratification
The identification of biomarkers capable of predicting patient response to this compound therapy is crucial for effective patient stratification in future clinical trials mdpi.comnih.gov. Biomarkers could aid in identifying individuals who are most likely to benefit from CCR2 antagonism, thereby potentially improving treatment outcomes and avoiding unnecessary exposure in non-responders. Research is needed to identify readily measurable biomarkers that correlate with tissue-level changes driven by CCR2+ macrophage expansion, such as circulating CCR2+ monocytosis jacc.org. While a single biomarker approach for patient stratification has presented challenges, a multi-biomarker approach incorporating markers of inflammation, stress, and extracellular matrix remodeling could represent a more promising strategy mdpi.com.
Development of Advanced Delivery Systems
Optimizing the delivery of this compound has the potential to enhance its therapeutic efficacy and potentially minimize systemic exposure. Research into advanced delivery systems, such as targeted nanoparticles or localized administration techniques, could improve the concentration of the compound at the site of disease, thereby maximizing its effects on CCR2+ cells while reducing potential off-target effects in other tissues. Preclinical studies investigating the sustained intraarticular delivery of this compound using biodegradable microplates in models of post-traumatic osteoarthritis have shown promise in improving cartilage structure and reducing bone damage researchgate.net. This highlights the potential benefits of developing advanced delivery systems for achieving localized and sustained therapeutic effects.
Comparative Studies with Other CCR2 Antagonists and Chemokine Modulators
Comparative studies are crucial for understanding the relative efficacy and mechanisms of action of different chemokine receptor antagonists and for identifying potential therapeutic advantages. This compound has been compared with other agents targeting CCR2, as well as those targeting related chemokine receptors like CCR5, CCR1, and CCR3, in various preclinical models.
Comparison with MLN1202
MLN1202 is a humanized anti-CCR2 monoclonal antibody nih.gov. While this compound is a small-molecule CCR2 antagonist rndsystems.com, MLN1202 represents an antibody-based approach to blocking CCR2. MLN1202 has been investigated in clinical trials for various inflammatory diseases involving CCR2-expressing monocytes/macrophages nih.gov. For instance, a phase IIa clinical trial in patients with rheumatoid arthritis treated with MLN1202 did not show significant clinical improvement compared to placebo researchgate.net. MLN1202 has also been explored for reducing brain lesions in patients with multiple sclerosis researchgate.net. Information regarding direct head-to-head preclinical comparisons of this compound and MLN1202 detailing specific efficacy differences in the search results is limited, although both are recognized as CCR2 inhibitors nih.govoup.comsynabs.be. The distinct mechanisms (small molecule vs. antibody) and potential differences in pharmacokinetics and tissue distribution could lead to differing outcomes in various disease models.
Comparison with Maraviroc (B1676071) and Cenicriviroc (B192934) (CCR5/CCR2 antagonists)
Maraviroc is a selective CCR5 antagonist, while Cenicriviroc is a dual CCR2/CCR5 antagonist nih.govmdpi.com. Comparisons between this compound (a selective CCR2 antagonist), maraviroc, and cenicriviroc have been conducted, particularly in the context of neuropathic pain models mdpi.comnih.govnih.govmdpi.com.
Studies in rodent models of chronic constriction injury (CCI)-induced neuropathic pain have shown that single or repeated intrathecal administration of cenicriviroc significantly decreased CCI-induced hypersensitivity, demonstrating greater analgesic potential than single CCR2 or CCR5 antagonists nih.govmdpi.com. Compared to this compound and maraviroc, cenicriviroc led to stronger molecular changes, including the downregulation of mRNA and/or protein levels of pronociceptive cytokines and chemokines such as IL-1β, IL-6, IL-18, CCL2, CCL3, CCL4, CCL5, and CCL7 in the spinal cord and/or dorsal root ganglia (DRG) in CCI-exposed rats mdpi.com.
Specifically, in a comparison study, repeated intrathecal administration of this compound attenuated neuropathic pain in rats post-CCI but did not modulate the spinal expression of examined chemokines. Maraviroc reduced the CCI-induced elevation of CCL4 levels. Cenicriviroc, however, significantly lowered spinal levels of CCL2-4 and CCL7. At the DRG, both this compound and cenicriviroc showed strong impacts on chemokine expression, reducing the CCI-induced elevation of CCL2-5 and CCL7 levels, while maraviroc decreased only the CCL5 level nih.gov. These findings suggest that the simultaneous blockade of both CCR2 and CCR5 by cenicriviroc may offer greater therapeutic benefits in certain neuropathic pain conditions compared to selective blockade by this compound or maraviroc nih.gov.
Here is a table summarizing some findings from comparative studies in neuropathic pain models:
| Antagonist | Target(s) | Effect on Neuropathic Pain (Rodent CCI Model) | Effect on Spinal Chemokine Expression (e.g., CCL2, CCL7) | Effect on DRG Chemokine Expression (e.g., CCL2-5, CCL7) |
| This compound | CCR2 | Attenuated hypersensitivity nih.gov | Did not modulate examined chemokines nih.gov | Reduced CCI-induced elevation of CCL2-5 and CCL7 nih.gov |
| Maraviroc | CCR5 | Attenuated hypersensitivity nih.gov | Reduced CCI-induced elevation of CCL4 nih.gov | Decreased only CCL5 nih.gov |
| Cenicriviroc | CCR2/CCR5 | Significantly decreased hypersensitivity nih.govmdpi.com; Greater analgesic properties than this compound or maraviroc nih.gov | Significantly lowered CCL2-4 and CCL7 nih.gov | Reduced CCI-induced elevation of CCL2-5 and CCL7 nih.gov |
Comparison with CCR1 and CCR3 Blockade
Chemokine receptors CCR1 and CCR3 have also been implicated in inflammatory and pain processes nih.govresearchgate.net. Studies have investigated the effects of blocking these receptors, sometimes in comparison or in conjunction with CCR2 blockade.
The contribution of CCL3 and CCL9 through CCR1 signaling has been investigated in models of diabetic neuropathy and CCI rats nih.gov. Blocking the CCL3-CCL4-CCL5/CCR5 axis with maraviroc reduces neuropathic pain symptoms and intensifies opioid analgesia in the CCI model nih.gov. CCR1 antagonism has shown effects on reducing leukocyte infiltration in certain models ingentaconnect.com. Preclinical studies suggest that CCR1 antagonists may have anti-inflammatory effects, and a CCR1 antagonist was found to be safe and clinically active in reducing inflammation in rheumatoid arthritis patients researchgate.net.
The role of CCR3 in nociception has also been explored researchgate.net. Research has shown that the development of hypersensitivity in rats following CCI is associated with the upregulation of CCR3 ligands like CCL7 and CCL11 in the spinal cord and DRG researchgate.net. Administration of a selective CCR3 antagonist, SB328437, diminished mechanical and thermal hypersensitivity and enhanced the analgesic properties of opioids after nerve injury researchgate.net. This suggests that CCR3 blockade can also be a potential therapeutic strategy for neuropathic pain researchgate.net.
While this compound selectively targets CCR2 rndsystems.com, comparisons highlight that targeting other chemokine receptors like CCR1 and CCR3, or dual targeting like cenicriviroc (CCR2/CCR5), can also modulate inflammatory and pain responses through distinct or overlapping pathways nih.govresearchgate.net. The specific chemokine ligands involved (e.g., CCL2, CCL7 for CCR2; CCL3, CCL9 for CCR1; CCL5, CCL7, CCL11 for CCR3) and their expression profiles in different conditions contribute to the varied outcomes observed with different receptor blockades mdpi.comnih.govresearchgate.net.
Ethical Considerations in Preclinical Research
The use of animal models is a critical component of preclinical research for evaluating the efficacy and potential mechanisms of action of compounds like this compound researchgate.netpakistanbmj.comnih.gov. However, this necessitates strict adherence to ethical principles to ensure animal welfare and the scientific validity of the research researchgate.netpakistanbmj.comnih.govfrontiersin.orgfrontiersin.orgbiorxiv.orgnih.govwaocp.org.
Animal Welfare and Research Design
Ethical guidelines for animal research are based on principles such as the "3Rs": Replacement (using non-animal methods where possible), Reduction (minimizing the number of animals used), and Refinement (minimizing pain, distress, and improving welfare) pakistanbmj.comnih.gov.
Before conducting experiments, research protocols involving animals must be reviewed and approved by an institutional animal ethics committee pakistanbmj.comfrontiersin.orgfrontiersin.orgnih.gov. These committees ensure that the research is scientifically justified, that the minimum number of animals necessary is used, and that appropriate measures are in place to minimize suffering pakistanbmj.comnih.gov. This includes providing adequate living conditions, using anesthesia for painful procedures, and humane euthanasia when necessary pakistanbmj.com.
In the context of studies involving this compound and other chemokine antagonists in models of pain or inflammation, careful consideration is given to the induction of disease models (e.g., CCI, STZ-induced diabetes, inflammatory pain models) to ensure that pain and distress are minimized and appropriately managed mdpi.comnih.govnih.govfrontiersin.orgbiorxiv.orgmdpi.comresearchgate.net. Behavioral assessments used to measure pain-related symptoms are conducted with care, and researchers are trained in recognizing and assessing signs of pain and distress in animals nih.govbiorxiv.orgresearchgate.net.
Furthermore, the selection of appropriate animal models is crucial for the translational relevance of the findings researchgate.netnih.govingentaconnect.com. Researchers must consider the biological differences between species and the extent to which an animal model accurately reflects the human condition being studied nih.govingentaconnect.com. Efforts are also made to explore alternative methods, such as in vitro techniques and ex vivo models, to reduce the reliance on live animals where feasible pakistanbmj.comnih.gov. The ethical conduct of preclinical research is paramount to ensuring the welfare of the animals used and the integrity and reliability of the scientific data generated.
Q & A
Q. What is the mechanism of action of RS 504393, and how does its selectivity for CCR2 vs. CCR1 influence experimental design?
this compound is a selective CCR2 antagonist with IC50 values of 89 nM for human recombinant CCR2 and >100 µM for CCR1, demonstrating >1,000-fold selectivity for CCR2 . This specificity necessitates careful selection of receptor-binding assays (e.g., competitive radioligand displacement) to confirm target engagement. Researchers should include CCR1-negative controls to rule off-target effects and validate selectivity using cell lines expressing CCR1 or CCR2 (e.g., THP-1 monocytes for CCR2) .
Q. What are standard in vitro experimental setups for evaluating this compound’s inhibition of MCP-1-induced chemotaxis?
A typical protocol involves:
- Cell line : Human monocytes or THP-1 cells.
- Chemoattractant : MCP-1 (100 ng/mL) in a transwell system.
- Dosage : Pre-treatment with this compound (1–10 µM) for 30 minutes.
- Metrics : Quantify migrated cells via fluorescence or microscopy. IC50 values for chemotaxis inhibition (~330 nM) should align with receptor-binding assays . Include vehicle controls (DMSO ≤0.1%) to avoid solvent interference .
Q. How can researchers ensure reproducibility of this compound’s effects in pain models?
Reproducibility requires:
- Model standardization : Use NCTC 2472 tumor-bearing mice for CCL2-driven thermal hyperalgesia, as B16-F10 models show inconsistent responses .
- Dosing : Intraperitoneal administration (10 mg/kg) 1 hour pre-behavioral testing.
- Outcome measures : Quantify β-hexosaminidase release (allergy models) or von Frey filament thresholds (mechanical allodynia) .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s efficacy across different disease models?
Contradictions arise from model-specific CCL2/CCR2 signaling. For example:
- NCTC 2472 tumors : this compound inhibits thermal hyperalgesia (IC50: 330 nM) via CCL2 suppression.
- B16-F10 tumors : No effect on mechanical pain, suggesting alternative pathways (e.g., CXCR4) .
Methodological recommendations : - Validate CCL2 levels (ELISA) in target tissues.
- Use RNAi to silence CCR2 and confirm on-target effects.
- Cross-validate with orthogonal assays (e.g., calcium flux for receptor activation) .
Q. What are the challenges in translating in vitro CCR2 antagonism data to in vivo therapeutic outcomes?
Key challenges include:
- Pharmacokinetics : this compound’s solubility (10 mM DMSO stock) requires optimization for in vivo delivery (e.g., PEGylation for bioavailability) .
- Tissue specificity : CCR2 is expressed in immune cells and neurons; use tissue-specific knockout models to isolate mechanisms .
- Dose timing : Administer this compound prophylactically in acute inflammation vs. chronically in cancer pain .
Q. How can advanced statistical methods resolve variability in this compound’s dose-response curves?
- Nonlinear regression : Fit sigmoidal dose-response curves (variable slope) to calculate IC50/EC50.
- ANOVA with post-hoc tests : Compare means across doses (e.g., 1–100 µM).
- Power analysis : Ensure sample sizes (n ≥ 6/group) to detect ≥30% effect sizes .
Q. What methodological strategies confirm this compound’s target engagement in complex biological systems?
- Biochemical : Co-immunoprecipitation of CCR2-RS 504393 complexes.
- Imaging : Radiolabeled this compound (e.g., tritiated) for autoradiography in brain or tumor sections.
- Functional readouts : Inhibit CCL2-induced ERK phosphorylation (Western blot) .
Methodological Considerations
Q. How should researchers design experiments to differentiate CCR2-mediated effects from off-target interactions?
Q. What are the limitations of this compound in studying CCR2’s role in neuroinflammation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
